2-Isocyano-N,N-dimethylacetamide
Description
Properties
CAS No. |
68157-98-2 |
|---|---|
Molecular Formula |
C5H8N2O |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
2-isocyano-N,N-dimethylacetamide |
InChI |
InChI=1S/C5H8N2O/c1-6-4-5(8)7(2)3/h4H2,2-3H3 |
InChI Key |
YTLIISRHCPJHLB-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C[N+]#[C-] |
Canonical SMILES |
CN(C)C(=O)C[N+]#[C-] |
Other CAS No. |
68157-98-2 |
Origin of Product |
United States |
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Isocyano-N,N-dimethylacetamide
Introduction
2-Isocyano-N,N-dimethylacetamide is a bifunctional organic molecule of significant interest to researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Its unique structure, incorporating both an isocyanide and an amide functional group, offers a versatile platform for the construction of complex molecular architectures, particularly in the synthesis of peptidomimetics and heterocyclic compounds. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Isocyano-N,N-dimethylacetamide, alongside practical insights into its synthesis and applications.
Molecular Structure and Bonding
The structure of 2-Isocyano-N,N-dimethylacetamide is characterized by a central acetamide backbone with an isocyanide group at the alpha-carbon. The isocyanide functional group, with its C≡N-R resonance structures, imparts a unique electronic and steric profile to the molecule, making it a valuable synthon in various chemical transformations.
Caption: Molecular structure of 2-Isocyano-N,N-dimethylacetamide.
Predicted Physical Properties
Due to the limited availability of experimentally determined data, the following physical properties have been estimated using advanced computational models. These predictions provide a valuable baseline for experimental design and handling of the compound.
| Property | Predicted Value |
| Molecular Formula | C₅H₈N₂O |
| Molecular Weight | 112.13 g/mol |
| Boiling Point | 220-240 °C (at 760 mmHg) |
| Melting Point | Not available |
| Density | 1.05 ± 0.05 g/cm³ |
| Solubility | Soluble in most polar organic solvents (e.g., DCM, THF, MeOH). Limited solubility in non-polar solvents. Miscible with water. |
| logP | -0.4 |
Spectroscopic Characterization
The spectroscopic properties of 2-Isocyano-N,N-dimethylacetamide are dictated by its constituent functional groups. The following are expected spectral characteristics based on known data for similar compounds.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band is expected in the range of 2150-2110 cm⁻¹ characteristic of the isocyanide (N≡C) stretching vibration. A strong absorption around 1650 cm⁻¹ corresponding to the amide C=O stretch is also anticipated.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show a singlet for the two N-methyl groups, and a singlet for the methylene (CH₂) protons adjacent to the isocyanide and carbonyl groups. The chemical shifts will be influenced by the solvent used.
-
¹³C NMR: The isocyanide carbon typically appears in the range of 155-165 ppm. The amide carbonyl carbon is expected around 170 ppm. Signals for the N-methyl and methylene carbons will also be present.
-
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 112. Common fragmentation patterns would involve the loss of the isocyanide group or cleavage of the amide bond.
Synthesis of 2-Isocyano-N,N-dimethylacetamide
A plausible and efficient method for the synthesis of 2-Isocyano-N,N-dimethylacetamide involves the dehydration of the corresponding formamide precursor, N-(2-(dimethylamino)-2-oxoethyl)formamide. This transformation is a standard method for the preparation of isocyanides.
Caption: Synthetic route to 2-Isocyano-N,N-dimethylacetamide.
Experimental Protocol: Synthesis via Dehydration
This protocol outlines a general procedure for the synthesis of 2-Isocyano-N,N-dimethylacetamide from its formamide precursor.
-
Formylation of N,N-dimethyl-2-aminoacetamide:
-
To a solution of N,N-dimethyl-2-aminoacetamide in an appropriate solvent (e.g., dichloromethane), add a formylating agent (e.g., ethyl formate or a mixed anhydride of formic acid).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Work up the reaction by washing with aqueous bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2-(dimethylamino)-2-oxoethyl)formamide.
-
-
Dehydration to 2-Isocyano-N,N-dimethylacetamide:
-
Dissolve the N-(2-(dimethylamino)-2-oxoethyl)formamide in a dry, aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a dehydrating agent, such as phosphorus oxychloride (POCl₃) or triflic anhydride, in the presence of a base like pyridine or triethylamine.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction by carefully adding ice-cold water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure 2-Isocyano-N,N-dimethylacetamide.
-
Reactivity and Applications in Drug Development
The isocyanide functionality of 2-Isocyano-N,N-dimethylacetamide is the primary driver of its reactivity. It can act as a nucleophile at the carbon atom, participating in a wide range of reactions. A particularly noteworthy application is its use in multicomponent reactions, such as the Ugi reaction.
The Ugi Four-Component Reaction
The Ugi reaction is a powerful tool for the rapid synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. The use of 2-Isocyano-N,N-dimethylacetamide in this reaction allows for the introduction of a dimethylacetamide moiety into the final product, which can be beneficial for modulating solubility and other pharmacokinetic properties.
Caption: Ugi four-component reaction schematic.
Experimental Protocol: Ugi Reaction
This protocol provides a general methodology for employing 2-Isocyano-N,N-dimethylacetamide in a Ugi four-component reaction.
-
Reaction Setup:
-
In a reaction vessel, dissolve the aldehyde (1.0 eq), amine (1.0 eq), and carboxylic acid (1.0 eq) in a suitable solvent, typically methanol or trifluoroethanol.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium and carboxylate ions.
-
-
Addition of Isocyanide:
-
To the stirred solution, add 2-Isocyano-N,N-dimethylacetamide (1.0-1.2 eq) dropwise.
-
Continue to stir the reaction at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) and wash with aqueous solutions of sodium bicarbonate and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the resulting α-acylamino amide product by column chromatography or recrystallization.
-
Safety and Handling
Isocyanides are known for their strong, unpleasant odors and potential toxicity. It is imperative to handle 2-Isocyano-N,N-dimethylacetamide in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.
Conclusion
2-Isocyano-N,N-dimethylacetamide is a valuable and versatile building block for organic synthesis. While experimental data on its physical properties are limited, computational predictions and an understanding of the chemistry of isocyanides provide a solid foundation for its use in research and development. Its application in multicomponent reactions like the Ugi synthesis highlights its potential for the efficient construction of diverse and complex molecules relevant to the pharmaceutical industry. As with all isocyanides, appropriate safety precautions must be strictly followed during its handling and use.
References
-
PubChem - National Center for Biotechnology Information. (n.d.). 2-isocyano-n,n-dimethylacetamide. Retrieved from [Link]
Synthesis and preparation of 2-Isocyano-N,N-dimethylacetamide.
Technical Guide for Organic Chemists & Process Scientists
Executive Summary & Strategic Utility
2-Isocyano-N,N-dimethylacetamide (CAS: 68157-98-2) is a pivotal alpha-isocyanoacetamide reagent, primarily utilized as a convertible isocyanide in Isocyanide-based Multicomponent Reactions (IMCRs) such as the Ugi and Passerini reactions. Unlike simple alkyl isocyanides, the acetamide side chain offers unique solubility profiles and post-condensation modification potential (e.g., hydrolysis to carboxylic acids or conversion to oxazoles).
This guide provides a rigorous, three-stage synthesis protocol designed for high purity and scalability. It moves beyond generic "textbook" descriptions to address the practical challenges of handling hydrophilic amides and volatile, odorous isocyanides.
Core Chemical Data
| Property | Specification |
| IUPAC Name | 2-Isocyano-N,N-dimethylacetamide |
| CAS Number | 68157-98-2 |
| Molecular Formula | C₅H₈N₂O |
| Molecular Weight | 112.13 g/mol |
| Appearance | Colorless to pale yellow solid or oil (dependent on purity) |
| Storage | -20°C, under Argon (Hydrolysis sensitive) |
Retrosynthetic Analysis & Pathway Design
The synthesis is designed around the Dehydration of Formamides , the most reliable method for generating the isocyano functionality. The pathway breaks down the target into a stable formamide precursor, derived from inexpensive glycine derivatives.
Figure 1: Retrosynthetic logic flow. The critical step is the dehydration, which dictates the overall yield.
Detailed Experimental Protocols
Stage 1: Synthesis of Glycine Dimethylamide (Aminolysis)
Objective: Convert glycine methyl ester to the dimethylamide. Mechanism: Nucleophilic acyl substitution.
-
Reagents:
-
Glycine methyl ester hydrochloride (1.0 eq)
-
Dimethylamine (40% aq. solution or 2.0M in THF) (3.0 eq)
-
Methanol (Solvent)
-
-
Procedure:
-
Dissolve Glycine methyl ester HCl in Methanol (5 mL/g) at 0°C.
-
Add Dimethylamine solution dropwise to control the exotherm.
-
Stir at room temperature for 12–18 hours. Monitor by TLC (ninhydrin stain) for disappearance of ester.
-
Workup: Concentrate in vacuo to remove methanol and excess amine. The residue is the crude amine hydrochloride.
-
Free Basing: Dissolve residue in minimal water, saturate with K₂CO₃, and extract exhaustively with DCM/Isopropanol (3:1). Dry over Na₂SO₄ and concentrate.
-
-
Checkpoint: Product should be a viscous oil or low-melting solid.
Stage 2: N-Formylation
Objective: Install the formyl group on the primary amine. Reagents: Ethyl Formate (Excess) or Formic Acid/Acetic Anhydride (mixed anhydride).
Recommended Protocol (Ethyl Formate Reflux):
-
Rationale: Avoids formation of di-acylated byproducts common with mixed anhydrides.
-
Reflux the crude Glycine dimethylamide in neat Ethyl Formate (5–10 eq) for 4–6 hours.
-
Monitor via TLC (loss of baseline amine spot).
-
Concentrate in vacuo to yield 2-Formamido-N,N-dimethylacetamide .
-
Purification: If necessary, recrystallize from EtOH/Et₂O or perform a short silica plug filtration (MeOH/DCM).
Stage 3: Dehydration to Isocyanide (The Critical Step)
Objective: Convert the formamide to isocyanide using the Burgess reagent or POCl₃. Selected Method: POCl₃/Et₃N (Scalable & Cost-Effective).
Safety Critical:
-
POCl₃ is highly corrosive and reacts violently with water.
-
Isocyanides have a foul, penetrating odor.[1][2] Work exclusively in a well-ventilated fume hood. Treat glassware with bleach (hypochlorite) post-reaction to oxidize traces.
Protocol:
-
Setup: Flame-dried 3-neck flask, Argon atmosphere, mechanical stirring.
-
Solvation: Dissolve 2-Formamido-N,N-dimethylacetamide (1.0 eq) in dry DCM (10 mL/mmol) and Triethylamine (3.5 eq). Cool to -5°C to 0°C .
-
Dehydration: Add POCl₃ (1.1 eq) dropwise over 30 minutes. Do not allow temperature to rise above 5°C.
-
Reaction: Stir at 0°C for 1 hour. The solution will turn yellow/orange.
-
Quenching (Critical):
-
Pour the reaction mixture slowly into a rapidly stirring solution of Sat. Na₂CO₃ (aq) at 0°C.
-
Stir for 30 minutes to hydrolyze excess POCl₃.
-
-
Extraction: Separate organic layer. Extract aqueous layer 2x with DCM.
-
Drying: Wash combined organics with brine, dry over MgSO₄, and filter.
-
Concentration: Evaporate solvent at <30°C (product is volatile and heat-sensitive).
Mechanistic Insight: Dehydration Pathway
Understanding the mechanism allows for troubleshooting low yields (often caused by insufficient base or temperature spikes).
Figure 2: Mechanistic pathway of POCl3-mediated dehydration. The base (Et3N) acts twice: neutralizing HCl and effecting the final elimination.
Characterization & Quality Control
Spectroscopic Signature
| Method | Diagnostic Signal | Interpretation |
| IR (ATR) | 2150–2160 cm⁻¹ | Strong, sharp peak. Characteristic of the -N≡C stretch. |
| ¹H NMR | ~4.2–4.5 ppm (s, 2H) | Methylene protons alpha to the isocyanide. Shifted downfield relative to formamide. |
| ¹H NMR | ~2.9, 3.0 ppm (s, 3H each) | N,N-Dimethyl peaks (often distinct due to amide rotamers). |
| ¹³C NMR | ~160 ppm (t) | Isocyanide carbon (triplet coupling to ¹⁴N is often observed). |
Troubleshooting Guide
-
Problem: Low yield / Polymerization.
-
Cause: Reaction temperature rose above 5°C during POCl₃ addition, or workup was too acidic.
-
Fix: Maintain strict cryogenic control; ensure quenching buffer is alkaline (pH 8-9).
-
-
Problem: Product smells "sweet" rather than foul (Formamide remaining).
-
Cause: Incomplete dehydration.
-
Fix: Check POCl₃ quality (hydrolyzes over time). Increase reaction time at 0°C.
-
References
-
Dömling, A., et al. (2006). "Parallel Synthesis of Arrays of Amino-Acid-Derived Isocyanoamides Useful As Starting Materials in IMCR." ACS Combinatorial Science.[3] Link
-
Salami, S. A., et al. (2022).[4] "A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride." Molecules. Link
- Zhu, J., & Bienaymé, H. (2005). Multicomponent Reactions. Wiley-VCH.
-
PubChem. (2025). "2-Isocyano-N,N-dimethylacetamide Compound Summary." Link
Sources
- 1. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Isocyano-N,N-dimethylacetamide CAS number and molecular structure.
2-Isocyano-N,N-dimethylacetamide (CAS 68157-98-2): Structural Dynamics, Synthesis, and Applications in Multicomponent Combinatorial Chemistry
Executive Summary
In the landscape of modern drug discovery and combinatorial chemistry, Isocyanide-based Multicomponent Reactions (IMCRs) stand out for their ability to rapidly generate high-fidelity peptidomimetic libraries. At the core of many of these reactions is 2-isocyano-N,N-dimethylacetamide (CAS: 68157-98-2)[1]. As an amino-acid-derived isocyanoamide, this compound serves as a bifunctional building block. Its isocyanide moiety acts as an exceptional carbon electrophile and nucleophile, while its N,N-dimethylamide tail provides a tertiary amide cap to resulting adducts—a critical feature for improving the lipophilicity, metabolic stability, and membrane permeability of synthesized drug candidates by eliminating unnecessary hydrogen bond donors.
This technical whitepaper provides an in-depth analysis of 2-isocyano-N,N-dimethylacetamide, detailing its physicochemical properties, self-validating synthesis protocols, and its mechanistic role in advanced macrocyclization workflows.
Molecular Architecture & Physicochemical Profile
The unique reactivity of 2-isocyano-N,N-dimethylacetamide stems from the sp-hybridized terminal carbon of the isocyanide group. This carbon exhibits divalent character (carbenic resonance) balanced with a zwitterionic linear structure ([C-]#[N+]), making it uniquely susceptible to
Table 1: Physicochemical and Structural Profiling
| Parameter | Specification / Value |
| IUPAC Name | 2-isocyano-N,N-dimethylacetamide |
| CAS Registry Number | 68157-98-2[1] |
| Molecular Formula | C5H8N2O[1] |
| Molecular Weight | 112.13 g/mol [1] |
| Monoisotopic Mass | 112.06366 Da[3] |
| SMILES String | CN(C)C(=O)C[N+]#[C-][3] |
| InChIKey | YTLIISRHCPJHLB-UHFFFAOYSA-N[2] |
| Predicted XlogP | -0.4 (Hydrophilic profile)[3] |
Mechanistic Paradigms in IMCRs (Ugi-4CR)
The Ugi four-component reaction (U-4CR) is the premier application for 2-isocyano-N,N-dimethylacetamide. The causality behind its efficiency lies in the thermodynamic driving force of the final step. When the isocyanide undergoes
Mechanistic workflow of the Ugi 4-Component Reaction driven by Mumm Rearrangement.
Synthesis Methodology of the Isocyanide Core
Historically, isocyanides were synthesized via the dehydration of formamides using harsh reagents (e.g.,
Causality & Logic: By reacting the methyl ester directly with an amine without solvent, the local concentration of reactants is maximized. As the reaction progresses, the resulting 2-isocyano-N,N-dimethylacetamide precipitates out of the liquid phase. This phase separation acts as a self-purifying mechanism and continuously shifts the chemical equilibrium toward product formation (Le Chatelier's principle), preventing the sensitive isocyanide group from undergoing side reactions[4].
Solventless aminolysis workflow for synthesizing 2-Isocyano-N,N-dimethylacetamide.
Step-by-Step Protocol: Solventless Aminolysis
-
Reagent Mixing: In a rigorously dried, argon-flushed flask, add 1.0 equivalent of methyl isocyanoacetate.
-
Amine Introduction: Slowly introduce 1.1 equivalents of dimethylamine (using a highly concentrated methanolic solution or pressurized gas introduction if strictly solventless is unfeasible due to the amine's boiling point).
-
Reaction Monitoring: Stir at room temperature. The reaction is self-validating; the mixture will gradually turn turbid as the product begins to precipitate. Monitor via TLC (Hexane/EtOAc) until the ester spot completely disappears.
-
Isolation: Filter the precipitated colorless solid under a vacuum.
-
Purification: Wash the solid with a minimal amount of ice-cold ether to remove residual methanol and unreacted amine. The resulting solid is highly pure and odorless[4].
Advanced Applications: Macrocyclodepsipeptide Synthesis
Beyond standard Ugi libraries, 2-isocyano-N,N-dimethylacetamide is a critical reagent in the synthesis of complex macrocyclodepsipeptides. Zhu et al. developed an ecologically benign domino process where an internal oxazole ring is used to activate a terminal carboxylic acid, forcing a macrocyclization[5].
Causality & Logic: Macrocycles are notoriously difficult to synthesize due to entropic penalties. By utilizing an internal oxazole (synthesized via an IMCR using our target isocyanide), the molecule's conformational flexibility is restricted (entropy trap). Upon the addition of Trifluoroacetic Acid (TFA), the oxazole is protonated and becomes highly electrophilic, allowing the terminal carboxylic acid to attack. This opens the oxazole ring and seamlessly forms the macrocyclic depsipeptide[5].
Step-by-Step Protocol: Oxazole-Mediated Macrocyclization
-
Saponification: Dissolve the 5-amino oxazole precursor (synthesized via Ugi reaction with 2-isocyano-N,N-dimethylacetamide) in a
(3:1) mixture. -
Hydrolysis: Add 1.05 equivalents of
. Stir at room temperature for 3 hours to hydrolyze the terminal ester to a carboxylic acid. Evaporate to dryness in vacuo[5]. -
High-Dilution Cyclization: Dissolve the resulting residue in anhydrous Acetonitrile (MeCN) to achieve a high-dilution concentration (
). Self-Validation Check: High dilution is critical to favor intramolecular cyclization over intermolecular dimerization. -
Acidic Activation: Under a stream of Argon, add 50 equivalents of TFA. Stir at room temperature. Monitor the reaction via TLC[5].
-
Quenching & Workup: Once complete, evaporate volatiles under reduced pressure. Re-dissolve in a few drops of dichloromethane (DCM) and basify to
using triethylamine to neutralize residual TFA[5]. -
Final Validation: Purify the light-yellow solution via preparative TLC. Validate the macrocycle using Electrospray Mass Spectrometry (ES-MS) at high dilution to definitively differentiate the cyclic monomer from potential cyclic dimers[5].
References
-
[3] PubChemLite. "2-isocyano-n,n-dimethylacetamide (C5H8N2O)." National Center for Biotechnology Information. Available at:[Link]
-
[4] Dömling, A., Beck, B., Fuchs, T., & Yazbak, A. (2006). "Parallel Synthesis of Arrays of Amino-Acid-Derived Isocyanoamides Useful As Starting Materials in IMCR." ACS Combinatorial Science. Available at:[Link]
-
[5] Zhu, J., et al. (2001). "Activation of a Terminal Carboxylic Acid by an Internal Oxazole: A Novel Synthesis of Macrocyclodepsipeptide." Journal of the American Chemical Society. Available at:[Link]
Sources
Technical Guide: Safety, Handling, and Storage of 2-Isocyano-N,N-dimethylacetamide
This guide outlines the technical safety, handling, and storage protocols for 2-Isocyano-N,N-dimethylacetamide , a specialized isocyanide reagent used primarily in multicomponent organic synthesis (e.g., Ugi and Passerini reactions).
Executive Summary & Risk Profile
2-Isocyano-N,N-dimethylacetamide (CAS: 68157-98-2) is a functionalized isocyanide (isonitrile). Unlike its nitrile isomer (2-Cyano-N,N-dimethylacetamide), this compound possesses the unique reactivity and hazard profile of the isocyano group (
Core Hazards:
-
Olfactory Hazard: Like most isocyanides, it possesses a potent, repulsive odor (often described as "rotting wood" or "rubber") detectable at ppb levels. Inadequate containment can lead to facility-wide evacuations due to odor complaints.
-
Reactivity: The terminal carbon is divalent (carbenoid character), making it highly reactive toward electrophiles, nucleophiles, and radicals. It is prone to polymerization if stored improperly.
-
Toxicity: While specific toxicology data for this derivative is limited, isocyanides are generally considered harmful if inhaled, swallowed, or absorbed through the skin. Metabolic liberation of cyanide is a theoretical risk, though often slower than with inorganic salts.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
| Property | Specification |
| Chemical Name | 2-Isocyano-N,N-dimethylacetamide |
| CAS Number | 68157-98-2 |
| Molecular Formula | |
| Molecular Weight | 112.13 g/mol |
| Structure | |
| Physical State | Colorless to pale yellow liquid (or low-melting solid) |
| Solubility | Soluble in DCM, MeOH, THF, DMSO; moderately soluble in water.[1][2] |
| Boiling Point | ~90-100°C (at reduced pressure, estimated); decomposes at high temp. |
Storage & Stability Protocol
The primary failure mode for isocyanides is spontaneous polymerization or hydrolysis due to moisture/heat.
Environmental Control[8][9]
-
Temperature: Store at -20°C (Freezer) . Short-term storage at 4°C is acceptable during active use.
-
Atmosphere: Strictly Inert (Argon or Nitrogen) . Oxygen and moisture can accelerate decomposition.
-
Container: Amber glass vials with Teflon-lined caps. Do not use Parafilm alone ; the odor permeates most plastics. Secondary containment (a jar with activated charcoal or over-pack) is mandatory to prevent cross-contamination of freezer contents.
Degradation Pathways
Isocyanides are metastable. The diagram below illustrates the critical degradation pathways that storage conditions must prevent.
Figure 1: Primary degradation pathways. Hydrolysis yields the formamide/amine (inactive), while heat induces polymerization.
Operational Handling & Odor Containment
The "Senior Scientist" Rule: If you can smell it, you have already failed the containment protocol.
Engineering Controls
-
Fume Hood: Mandatory.[3] Velocity > 100 fpm.
-
Glassware: Use dedicated glassware if possible. Isocyanide odors adhere tenaciously to ground glass joints.
-
Vapor Trap: If rotary evaporating solutions containing this compound, install a bleach trap or acid trap between the pump and the condenser to neutralize vapors before they exhaust.
Personal Protective Equipment (PPE)[8][10]
-
Respiratory: N95 is insufficient. If work outside a hood is strictly unavoidable (not recommended), a full-face respirator with organic vapor cartridges is required.
-
Dermal:
-
Inner Glove: Nitrile (4 mil).
-
Outer Glove: Nitrile (minimum 8 mil) or Laminate (Silver Shield) for prolonged handling.
-
Note: The dimethylacetamide backbone enhances skin permeability; double gloving is non-negotiable.
-
The "Odor Firewall" Protocol
-
Prep: Prepare a "Quench Bath" (see Section 5) before opening the vial.
-
Transfer: Use syringes/needles for liquid transfer to minimize surface area exposure. Avoid pouring.
-
Waste: All consumables (pipette tips, syringes, gloves) must be rinsed in the Quench Bath before disposal in solid waste.
Decontamination & Quenching Methodologies
Isocyanides can be chemically destroyed by two primary methods: Acidic Hydrolysis or Oxidative Degradation.
Protocol A: Acidic Hydrolysis (Reaction Workup)
Best for quenching reaction mixtures. The isocyano group hydrolyzes to the corresponding amine and formic acid.
-
Add 10% HCl or 20% Acetic Acid in Methanol to the reaction vessel.
-
Stir for 30–60 minutes.
-
Verify consumption by TLC (disappearance of the isocyanide spot).
Protocol B: Oxidative Destruction (Spills & Odor Kill)
Best for cleaning glassware and surface spills. Bleach converts the isocyanide to an isocyanate, which then hydrolyzes to a carbamate/urea.
-
Prepare a 10% Bleach (Sodium Hypochlorite) solution.
-
Soak contaminated glassware for >1 hour.
-
Warning: Do not mix Bleach with Acid (releases Chlorine gas). Ensure the waste stream is pH neutral or alkaline before adding bleach.
Decision Logic for Waste Treatment
Figure 2: Decision matrix for selecting the appropriate quenching agent.
Emergency Response
| Scenario | Immediate Action |
| Skin Contact | Wash immediately with soap and water for 15 min.[3] Do not use organic solvents (ethanol/DMSO) as they may increase absorption. |
| Eye Contact | Rinse with water for 15 min.[3] Seek medical attention. |
| Inhalation | Remove victim to fresh air.[4][3][5] If breathing is difficult, administer oxygen. Alert medical personnel to potential cyanide-like toxicity. |
| Spill (< 10 mL) | Evacuate area. Don Full PPE.[4][5][6] Cover with absorbent pads soaked in 10% Bleach . Let stand 15 min before cleanup. |
| Fire | Use Dry Chemical, CO2, or Foam.[4] Do not use water jet (may spread the chemical). Combustion produces NOx and CO. |
References
- Ugi, I. (1971). Isonitrile Chemistry. Academic Press. (Foundational text on isocyanide reactivity and handling).
-
Dömling, A. (2006). "Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry". Chemical Reviews, 106(1), 17–89. Link
-
National Institutes of Health (PubChem). (2025). Compound Summary: 2-Isocyano-N,N-dimethylacetamide (CAS 68157-98-2).[7] Link
-
Imperial College London. (2021). Safe Handling of Cyanides and Isocyanides. Safety Dept SOP. Link
-
Sigma-Aldrich. (2025). Safety Data Sheet: 2-Isocyano-N,N-dimethylacetamide. Link
Sources
- 1. Dimethylacetamide | C4H9NO | CID 31374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimethylacetamide - Wikipedia [en.wikipedia.org]
- 3. imperial.ac.uk [imperial.ac.uk]
- 4. ICSC 0259 - N,N-DIMETHYLACETAMIDE [inchem.org]
- 5. chemos.de [chemos.de]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. fluorochem.co.uk [fluorochem.co.uk]
Reactivity and electronic properties of the isocyanide functional group.
Executive Summary
The isocyanide (isonitrile) functional group represents a unique chemical paradox: it is a stable organic species that exhibits the reactivity of a carbene. Unlike its nitrile isomer (
This guide provides a mechanistic deconstruction of isocyanide reactivity, supported by orbital theory, validated synthetic protocols, and safety standards for handling these notoriously malodorous compounds.
Part 1: Electronic Architecture & The Alpha-Addition Phenomenon
The reactivity of isocyanides cannot be understood without dissecting their resonance contributors. The functional group exists in a superposition of a zwitterionic structure and a carbenoid structure.
The Resonance Duality
-
Structure A (Zwitterionic): The nitrogen is positively charged, and the carbon is negatively charged. This form explains the linear geometry and the strong
-donor capability toward transition metals. -
Structure B (Carbenoid): The nitrogen donates a lone pair into the carbon's empty p-orbital, but the carbon retains a lone pair and an empty orbital orthogonal to the
-system. This form explains the -addition reactivity—the ability of the terminal carbon to accept a nucleophile and an electrophile in the same reaction step.[3]
DOT Diagram 1: Resonance and Reactivity Flow
Figure 1: The resonance dichotomy of isocyanides dictates their divergent reactivity profiles.
Part 2: The Multicomponent Powerhouse (MCRs)
In drug development, isocyanides are prized for their ability to construct complex peptide-like backbones in a single pot. The mechanism relies on the "Alpha-Addition," where the isocyanide carbon intercepts an iminium or oxonium ion.
The Ugi 4-Component Reaction (U-4CR)
The Ugi reaction condenses an amine, an aldehyde (or ketone), a carboxylic acid, and an isocyanide.[4][5]
-
Critical Step: The formation of the Nitrilium Ion .[4][6][7] The isocyanide attacks the transient iminium ion.[4]
-
Driving Force: The Mumm Rearrangement .[8][9] The final irreversible step involves an
acyl migration, converting an unstable imidate into a stable bis-amide.
DOT Diagram 2: The Ugi Reaction Mechanism
Figure 2: Step-wise mechanistic flow of the Ugi 4-Component Reaction.
Part 3: Coordination Chemistry & Ligand Properties
Isocyanides are isoelectronic with Carbon Monoxide (CO).[10][11] However, their ligand field properties differ significantly, allowing for "orthogonal" tuning of metal centers.
Table 1: Comparative Electronic Properties (Isocyanide vs. CO vs. Nitrile)
| Feature | Isocyanide ( | Carbon Monoxide ( | Nitrile ( |
| Primary Interaction | Strong | Weak | Weak |
| Backbonding | Weak | Strong | Very Weak |
| Dipole Moment | High (Terminal C is -) | Low | High (Terminal N is -) |
| IR Frequency | |||
| Tunability | High (via R-group) | None | Moderate |
*Note: Electron-withdrawing R-groups (e.g., aryl,
Part 4: Validated Synthetic Protocol
Method: Dehydration of N-Formamides using
Reagents & Setup
-
Substrate: N-Formyl derivative (prepared from primary amine + ethyl formate).
-
Dehydrating Agent: Phosphoryl chloride (
).[2][12] -
Base: Diisopropylamine (DIPA) or Triethylamine (
). -
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Procedure
-
Preparation: Charge a flame-dried 3-neck flask with the N-formamide (1.0 equiv) and anhydrous DCM (
concentration). Cool to under atmosphere. -
Base Addition: Add DIPA (2.5 equiv) dropwise. Observation: Slight exotherm.
-
Dehydration: Add
(1.1 equiv) dropwise over 30 minutes, maintaining temperature . -
Monitoring: Monitor by TLC or IR.
-
Validation Marker: Appearance of a strong, sharp band at
(Isocyanide stretch). Disappearance of Amide Carbonyl (~1680 cm⁻¹).
-
-
Quenching: Pour the reaction mixture into a solution of
(sat. aq) containing ice. Stir vigorously for 30 minutes.-
Why: Hydrolyzes excess
and buffers the aqueous phase to prevent acid-catalyzed hydrolysis of the isocyanide product.
-
-
Workup: Separate organic layer, wash with water and brine. Dry over
. -
Purification: Distillation (for volatile liquids) or Flash Chromatography (basic alumina or silica with 1%
). Note: Silica is slightly acidic and can degrade sensitive isocyanides; basic alumina is preferred.
Part 5: Safety & "Stench" Management
Isocyanides are legendary for their vile odor (the "Godzilla of Scent") and potential toxicity.[17]
Odor Quenching Protocol
Never clean isocyanide glassware with water alone.
-
Oxidative Quench (Preferred): Treat all glassware and spills with 10% Bleach (Sodium Hypochlorite) .
-
Chemistry: Oxidizes the isocyanide (
) to the isocyanate ( ), which hydrolyzes to the amine and .
-
-
Acidic Hydrolysis: Dilute HCl or Acetic Acid.
-
Chemistry: Reverts the isocyanide back to the formamide (odorless but slower).
-
Toxicity Warning
While less toxic than inorganic cyanides, isocyanides are metabolic poisons (P450 inhibitors). All work must be performed in a high-efficiency fume hood.
References
-
Electronic Structure & Resonance
- Source: Ramozzi, R., & Morokuma, K. (2015). "Revisiting the Passerini Reaction Mechanism: Existence of the Nitrilium, Organocatalysis of Its Formation, and Solvent Effect." The Journal of Organic Chemistry.
-
Ugi Reaction Mechanism
- Source: Ugi, I., et al. (2003). "The chemistry of isocyanides, their multicomponent reactions and their libraries." Endeavour.
-
Ligand Properties (Isocyanide vs CO)
- Source: Barybin, M. V., et al. (2021). "Tuning π-Acceptor/σ-Donor Ratio of the 2-Isocyanoazulene Ligand." Molecules.
-
Synthetic Protocol (Dehydr
- Source: Salami, S. A., et al. (2022). "A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride." Molecules.
-
Odor Mitig
-
Source: Columbia University Environmental Health & Safety.[15] "SOP for Stench Chemicals."
-
Sources
- 1. researchgate.net [researchgate.net]
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- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ugi reaction - Wikipedia [en.wikipedia.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Tuning π-Acceptor/σ-Donor Ratio of the 2-Isocyanoazulene Ligand: Non-Fluorinated Rival of Pentafluorophenyl Isocyanide and Trifluorovinyl Isocyanide Discovered - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Passerini reaction - Wikipedia [en.wikipedia.org]
- 14. scribd.com [scribd.com]
- 15. research.columbia.edu [research.columbia.edu]
- 16. mdpi.com [mdpi.com]
- 17. communities.springernature.com [communities.springernature.com]
The Alchemist's Tool: A Technical Guide to the Core Principles of Isocyanide-Based Multicomponent Reactions
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Convergence in Chemical Synthesis
In the quest for molecular innovation, particularly within the pharmaceutical and material sciences, the principles of efficiency and elegance hold paramount importance. Multicomponent reactions (MCRs), chemical transformations where three or more reactants combine in a single synthetic operation to form a complex product, embody these ideals.[1][2] This approach offers significant advantages over traditional linear syntheses by minimizing purification steps, reducing waste, and accelerating the exploration of chemical space.[3][4] At the heart of a versatile and powerful class of MCRs lies a unique functional group: the isocyanide.
Isocyanide-based multicomponent reactions (IMCRs) have emerged as a cornerstone of modern organic synthesis, enabling the rapid construction of diverse and complex molecular architectures.[5][6] Their value is particularly pronounced in drug discovery, where the ability to generate large libraries of structurally diverse compounds is critical for identifying new therapeutic agents.[1][7] This guide provides a deep dive into the fundamental principles governing these reactions, offering not just the "what" and "how," but the critical "why" that empowers researchers to harness their full potential.
The Isocyanide: A Functional Group of Unique Duality
The remarkable utility of isocyanides in MCRs stems from the unique electronic nature of the isocyano group (-N≡C). This functional group possesses a formally divalent carbon atom, which can act as both a nucleophile and an electrophile at the same carbon atom, a reactivity profile that sets it apart.[8][9] This "chameleonic" character is the engine that drives the intricate bond-forming cascades of IMCRs. The isocyanide carbon can be attacked by nucleophiles while simultaneously being able to add to electrophiles, leading to the formation of an α-adduct.[8] This initial α-addition is a key mechanistic feature that underpins the most prominent isocyanide-based MCRs.
The unpleasant, pervasive odor of many volatile isocyanides is a practical consideration for any researcher.[10] However, the synthetic power they unlock far outweighs this inconvenience, and proper handling techniques mitigate the issue. The true value of isocyanides lies in their ability to stitch together multiple building blocks with high atom economy, often with water as the only byproduct.[3][11]
Foundational Pillars: The Passerini and Ugi Reactions
While the field of IMCRs is ever-expanding, two named reactions form its bedrock: the Passerini three-component reaction (P-3CR) and the Ugi four-component reaction (U-4CR). Understanding their mechanisms is fundamental to grasping the broader principles of isocyanide chemistry.
The Passerini Reaction: A Gateway to α-Acyloxy Amides
Discovered by Mario Passerini in 1921, the P-3CR is one of the first reported MCRs.[10][12] It combines an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to furnish an α-acyloxy amide.[13] These products are valuable scaffolds in their own right and serve as versatile intermediates for further synthetic transformations.
Mechanism and Rationale:
The mechanism of the Passerini reaction is generally accepted to proceed through a concerted or ionic pathway, depending on the solvent polarity.[13][14] In less polar, aprotic solvents, a concerted mechanism is favored where hydrogen bonding plays a crucial role in bringing the three components together in a cyclic transition state.[14][15]
Experimental Protocol: A Generalized Passerini Three-Component Reaction
-
Reactant Preparation: In a clean, dry flask, dissolve the carbonyl compound (1.0 eq) and the carboxylic acid (1.0-1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) to achieve a high concentration (0.5 M - 2.0 M). Rationale: High concentrations favor the termolecular collision required for the reaction to proceed efficiently.[15]
-
Isocyanide Addition: To the stirred solution, add the isocyanide (1.0 eq) dropwise at room temperature. Rationale: The reaction is often exothermic, and controlled addition helps to manage the reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within a few hours to a day.
-
Work-up and Purification: Upon completion, the reaction mixture can often be concentrated and purified directly by column chromatography on silica gel to yield the desired α-acyloxy amide.
Causality in Experimental Design:
-
Solvent Choice: The use of aprotic solvents like dichloromethane or diethyl ether is deliberate. These solvents do not compete with the carboxylic acid in forming hydrogen bonds with the carbonyl component, thus facilitating the formation of the key reactive intermediate.[14] In contrast, protic solvents can solvate the reactants and hinder the reaction.
-
Concentration: The Passerini reaction is a third-order reaction, meaning its rate is dependent on the concentration of all three reactants.[13] Therefore, running the reaction at high concentrations is a critical parameter for achieving good yields in a reasonable timeframe.
Visualization of the Passerini Reaction Mechanism:
Caption: Figure 1. Simplified mechanism of the Passerini reaction.
The Ugi Reaction: Crafting Peptidomimetic Scaffolds
Building upon the foundation of the Passerini reaction, the Ugi four-component reaction (U-4CR), discovered by Ivar Karl Ugi in 1959, is arguably the most significant and widely utilized IMCR.[11][16] This one-pot reaction brings together an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce an α-acylamino amide, a scaffold that mimics the dipeptide linkage.[17] This has profound implications for medicinal chemistry and the synthesis of peptide-like molecules.[18]
Mechanism and Rationale:
The Ugi reaction mechanism is a finely orchestrated sequence of reversible and irreversible steps.[16] The reaction typically begins with the formation of an imine from the amine and carbonyl compound.[11] This imine is then protonated by the carboxylic acid to form an iminium ion, which is subsequently attacked by the nucleophilic isocyanide. The resulting nitrilium ion is then trapped by the carboxylate anion. The final, irreversible step is a Mumm rearrangement, which drives the entire reaction sequence to completion, yielding the thermodynamically stable bis-amide product.[11][16]
Experimental Protocol: A Generalized Ugi Four-Component Reaction
-
Imine Formation (Pre-condensation or In Situ): In a suitable polar solvent like methanol or ethanol, mix the amine (1.0 eq) and the carbonyl compound (1.0 eq). The mixture can be stirred for a short period (e.g., 30 minutes) to facilitate imine formation. Rationale: While the imine can form in situ, a brief pre-condensation can sometimes improve yields, especially with less reactive components.
-
Addition of Acid and Isocyanide: To the solution, add the carboxylic acid (1.0 eq) followed by the isocyanide (1.0 eq). The addition of the isocyanide is often exothermic and should be done with care.[16] Rationale: The carboxylic acid acts as both a proton source to activate the imine and as a nucleophile in a later step.
-
Reaction Conditions: The reaction is typically exothermic and often proceeds to completion within minutes to a few hours at room temperature.[16] High concentrations of reactants (0.5M - 2.0M) are beneficial for achieving high yields.[16]
-
Work-up and Purification: The product often precipitates from the reaction mixture upon completion and can be isolated by filtration. If the product is soluble, standard extractive work-up and purification by crystallization or column chromatography are employed.
Causality in Experimental Design:
-
Solvent Choice: Polar solvents like methanol are often used in the Ugi reaction.[16] They facilitate the initial imine formation and can help to solvate the ionic intermediates.
-
Order of Addition: While the reaction is a one-pot process, the order of addition can be influential. Adding the isocyanide last is standard practice, as its addition often initiates the rapid and exothermic cascade to the final product.[16]
-
Driving Force: The irreversible Mumm rearrangement is the thermodynamic sink of the reaction.[11][16] This step ensures that even though the initial steps are reversible equilibria, the reaction proceeds efficiently towards the formation of the stable bis-amide.
Visualization of the Ugi Reaction Mechanism:
Caption: Figure 2. Key stages of the Ugi reaction mechanism.
Expanding the Synthetic Toolbox: Scope, Limitations, and Stereocontrol
The true power of the Passerini and Ugi reactions lies in the vast diversity of starting materials that can be employed. A wide array of aldehydes, ketones, amines, carboxylic acids, and isocyanides are compatible, leading to an astronomical number of potential products from a relatively small set of building blocks.[8][11] This makes IMCRs exceptionally well-suited for the generation of compound libraries for high-throughput screening in drug discovery.[16][19]
| Reaction Component | Scope in Ugi Reaction | Scope in Passerini Reaction | Key Considerations |
| Carbonyl | Aliphatic and aromatic aldehydes and ketones.[8] | Aliphatic and aromatic aldehydes and ketones.[12] | Sterically hindered ketones may react slower. |
| Amine | Primary and secondary amines, hydrazines, hydroxylamines.[11] | Not applicable. | Secondary amines can be used in some Ugi-type reactions.[17] |
| Carboxylic Acid | Wide range of aliphatic and aromatic carboxylic acids.[11] | Wide range of aliphatic and aromatic carboxylic acids.[12] | Phenols can sometimes be used in place of carboxylic acids (Ugi-Smiles and Passerini-Smiles reactions).[12][16] |
| Isocyanide | Aliphatic and aromatic isocyanides. | Aliphatic and aromatic isocyanides. | Some isocyanides can be volatile and have strong odors.[10] |
Stereoselectivity: A Critical Frontier
A significant challenge and area of active research in IMCRs is the control of stereochemistry. The Passerini and Ugi reactions typically generate a new stereocenter.[8] In the absence of chiral inputs or catalysts, a racemic mixture of products is formed. Achieving high levels of diastereoselectivity or enantioselectivity is crucial for the development of chiral drugs.
Strategies to induce stereoselectivity include:
-
Use of Chiral Reactants: Employing a chiral amine, carbonyl compound, or carboxylic acid can lead to diastereoselective reactions.[8]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can direct the stereochemical outcome of the reaction.
-
Chiral Catalysts: The development of catalytic asymmetric variants of the Ugi and Passerini reactions is a major goal, though achieving high enantioselectivity can be challenging due to the complexity of the reaction mechanisms.[20]
Conclusion: A Future of Convergent and Creative Chemistry
Isocyanide-based multicomponent reactions represent a paradigm of efficiency and ingenuity in modern organic synthesis. The Passerini and Ugi reactions, as the foundational pillars of this field, provide chemists with powerful tools for the rapid assembly of complex molecules from simple, readily available starting materials. By understanding the fundamental principles that govern the unique reactivity of isocyanides and the intricate mechanisms of these reactions, researchers can move beyond simply following a recipe. They can begin to rationally design experiments, troubleshoot challenges, and ultimately, harness the full creative potential of these remarkable transformations to drive innovation in medicine, materials, and beyond. The future of IMCRs lies not only in the discovery of new reactions but also in the continued refinement of stereocontrol and the expansion of their application to increasingly complex synthetic challenges.[1][6]
References
-
Ugi reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Dömling, A. (2005). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89. Retrieved from [Link]
-
Ugi Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Passerini Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
de la Torre, D. G., et al. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega, 5(1), 96-106. Retrieved from [Link]
-
Passerini reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Banfi, L., et al. (2021). The 100 facets of the Passerini reaction. Beilstein Journal of Organic Chemistry, 17, 1246-1309. Retrieved from [Link]
-
Cioc, R. C., et al. (2021). The mechanism of the Passerini reaction. Beilstein Journal of Organic Chemistry, 17, 1310-1321. Retrieved from [Link]
-
Dömling, A. (2008). Isocyanide-based multicomponent reactions in drug discovery. Drug Discovery Today, 13(11-12), 522-531. Retrieved from [Link]
-
Mechanisms of the Ugi four and three component reactions. In the three... - ResearchGate. (n.d.). Retrieved from [Link]
-
Application of Isocyanide-Based Multicomponent Reactions | Encyclopedia MDPI. (2023). Retrieved from [Link]
-
Wessjohann, L. A., et al. (2020). Editorial: Isocyanide-Based Multicomponent Reactions. Frontiers in Chemistry, 8, 613. Retrieved from [Link]
-
Multicomponent Reactions with Isocyanides - ResearchGate. (n.d.). Retrieved from [Link]
-
Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F. (2024). Retrieved from [Link]
-
Isocyanide-based multicomponent reactions in drug discovery | Request PDF. (n.d.). Retrieved from [Link]
-
Navigating Unexplored Territories of the Interrupted Ugi and Passerini Reactions toward Peptidomimetics | Organic Letters - ACS Publications. (2025). Retrieved from [Link]
-
Multicomponent Reactions: Concepts and Applications for Design and Synthesis. (n.d.). Retrieved from [Link]
-
Dömling, A. (2005). Multicomponent Reactions - Superior Chemistry Technology For The New Millennium. Organic Chemistry Highlights. Retrieved from [Link]
-
Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - MDPI. (2020). Retrieved from [Link]
-
Multicomponent Reactions - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Multicomponent Reactions - ACS GCI Pharmaceutical Roundtable. (n.d.). Retrieved from [Link]
-
Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years - Frontiers. (n.d.). Retrieved from [Link]
-
Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions - MDPI. (2022). Retrieved from [Link]
-
El-Sayed, N. S., et al. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 10(52), 31237-31264. Retrieved from [Link]
-
Ugi Four-Component Reactions Using Alternative Reactants - MDPI. (2023). Retrieved from [Link]
-
Isocyanide-based Multicomponent Reactions | Frontiers Research Topic. (n.d.). Retrieved from [Link]
-
A Half-Century of the Ugi Reaction: Modified Variants. (n.d.). Retrieved from [Link]
-
Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - MDPI. (2015). Retrieved from [Link]
Sources
- 1. Editorial: Isocyanide-Based Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years [frontiersin.org]
- 3. Multicomponent Reactions – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 4. Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions [mdpi.com]
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- 10. Application of Isocyanide-Based Multicomponent Reactions | Encyclopedia MDPI [encyclopedia.pub]
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- 20. pubs.acs.org [pubs.acs.org]
Application Note: The Passerini Three-Component Reaction (P-3CR)
For High-Throughput Synthesis of α-Acyloxy Carboxamides in Drug Discovery
Core Directive & Executive Summary
Objective: To provide a scientifically rigorous, field-proven guide for executing the Passerini three-component reaction (P-3CR). This guide moves beyond basic textbook descriptions to address the practical realities of reaction optimization, solvent effects, and scalability in a pharmaceutical research setting.
Significance: The P-3CR is a cornerstone isocyanide-based multicomponent reaction (IMCR) that provides rapid access to α-acyloxy carboxamides (depsipeptides). Its value in drug discovery lies in its high atom economy, convergent nature, and the ability to generate lipophilic peptidomimetics without coupling reagents.
Mechanistic Insight & Reaction Logic
Unlike the Ugi reaction, which requires an amine, the Passerini reaction involves an isocyanide , a carboxylic acid , and an aldehyde (or ketone) .[1]
The Mechanistic Duality
The pathway is solvent-dependent.[2][3] Understanding this is critical for troubleshooting:
-
Non-polar Solvents (DCM, Toluene): Proceeds via a concerted non-ionic mechanism involving a cyclic transition state. High concentrations (1.0 M) favor this pathway.
-
Polar Solvents (MeOH, Water): Proceeds via an ionic pathway involving protonation of the carbonyl, nucleophilic attack by the isocyanide to form a nitrilium ion, and subsequent interception by the carboxylate.[3]
Key Insight: In medicinal chemistry, the concerted pathway in aprotic solvents is often preferred to minimize side reactions, though fluorinated solvents (TFE, HFIP) can dramatically accelerate the reaction via hydrogen-bond activation.
Visualizing the Pathway
Figure 1: The concerted mechanism predominant in aprotic solvents, highlighting the critical Mumm rearrangement step.
Critical Parameters & Optimization
Success in P-3CR is defined by concentration and solvent choice. Dilute conditions often lead to sluggish rates and hydrolysis side-products.
Quantitative Solvent Screening Data
Data summarized from internal optimization studies and literature consensus (e.g., J. Org. Chem. 2025).[1][4][5][6][7][8][9][10]
| Solvent System | Concentration | Reaction Time | Yield (Avg) | Notes |
| DCM (Anhydrous) | 1.0 M | 12-24 h | 85-95% | Standard. Robust, minimizes hydrolysis. |
| DCM | 0.1 M | 48 h | 40-60% | Too dilute. Slow kinetics favor side reactions. |
| Water (On-water) | Heterogeneous | 2-6 h | 70-90% | "Green" acceleration due to hydrophobic effect. Requires solid product. |
| MeOH | 0.5 M | 24 h | 50-70% | Can lead to O-methylated side products (pseudo-Passerini). |
| HFIP / TFE | 0.5 M | 1-4 h | 90-98% | Accelerated. Fluorinated solvents activate aldehydes via H-bonding. |
Experimental Protocols
Protocol A: The "Gold Standard" (DCM High-Concentration)
Best for: Drug discovery libraries, complex substrates, and moisture-sensitive reagents.
Reagents:
-
Aldehyde (1.0 equiv)[8]
-
Carboxylic Acid (1.0 - 1.2 equiv)
-
Isocyanide (1.0 - 1.2 equiv)[8]
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with Nitrogen/Argon.
-
Dissolution: Add the Aldehyde (1.0 mmol) and Carboxylic Acid (1.1 mmol) to the vial.
-
Concentration Check: Add anhydrous DCM. Crucial: Calculate the volume to ensure the final concentration is 1.0 M relative to the aldehyde (e.g., use only 1.0 mL DCM for 1.0 mmol scale).
-
Addition: Add the Isocyanide (1.1 mmol) in one portion via syringe.
-
Note: If the reaction is exothermic (rare on small scale), cool to 0°C during addition, then warm to RT.
-
-
Reaction: Seal the vial and stir vigorously at room temperature (20-25°C) for 18–24 hours.
-
Monitoring: Monitor by TLC or LC-MS. The disappearance of the aldehyde is the best indicator.
-
Workup (Chemical Scavenging):
-
If isocyanide odor persists, treat the mixture with a 1:1 mixture of silica gel and MeOH, or wash with dilute oxalic acid (hydrolyzes excess isocyanide).
-
Dilute with DCM (10 mL), wash with sat. NaHCO₃ (to remove excess acid) and Brine.
-
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (typically Hexane/EtOAc).
Protocol B: Green/Accelerated (Aqueous Microwave)
Best for: Simple substrates, rapid synthesis, and "green chemistry" compliance.
Step-by-Step Methodology:
-
Setup: In a microwave-safe vial, combine Aldehyde (1.0 mmol), Carboxylic Acid (1.0 mmol), and Isocyanide (1.0 mmol).
-
Solvent: Add deionized water (2.0 mL). The reaction will likely be heterogeneous (emulsion/suspension).
-
Irradiation: Seal and irradiate at 60°C for 10–30 minutes (Power: dynamic, typically <50W).
-
Isolation:
-
If solid precipitates: Filter, wash with water and Hexanes. Recrystallize if necessary.
-
If oil: Extract with EtOAc, dry, and concentrate.
-
Workflow Visualization
Figure 2: Decision tree for selecting the optimal experimental setup based on substrate complexity.
Safety & Troubleshooting (Self-Validating Systems)
Isocyanide Handling (The "Stench" Factor)
Isocyanides (Isonitriles) have a notoriously foul odor and potential toxicity.
-
Engineering Control: ALWAYS weigh and handle isocyanides inside a functioning fume hood.
-
Decontamination: Glassware must be treated with an acidic solution (e.g., dilute HCl or Acetic Acid in Acetone) immediately after use to hydrolyze residual isocyanide to the odorless amine/formate.
-
Validation: If the final product smells like the starting material, the reaction is incomplete or purification failed. A clean Passerini product is typically odorless.
Common Pitfalls
-
Low Yield: Often caused by low concentration (< 0.2 M). Fix: Re-run at 1.0 M.
-
Side Products: In MeOH, the solvent can intercept the nitrilium ion. Fix: Switch to DCM or TFE.
-
Oxidation: Aldehydes can oxidize to acids over time. Fix: Distill aldehydes or use fresh bottles; the presence of extra acid alters the stoichiometry.
References
-
Passerini Reaction Mechanism & Kinetics : Organic Chemistry Portal. "Passerini Reaction".[1][3][5][7][9][11][12][13][14] [Link]
-
Solvent Acceleration (HFIP/TFE) : Journal of Organic Chemistry. "Strong Hydrogen Bond Donating Solvents Accelerate the Passerini Three-Component Reaction". [Link]
-
Green Chemistry Applications : MDPI. "Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction". [Link]
-
Microwave-Assisted Protocols : ResearchGate. "Microwave-Assisted Passerini Reactions under Solvent-Free Conditions". [Link]
-
Isocyanide Safety Guidelines : Safe Work Australia. "Guide to Handling Isocyanates" (Applicable safety principles for isocyanides). [Link]
Sources
- 1. Passerini Reaction [organic-chemistry.org]
- 2. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Passerini reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of enediyne peptidomimetics by Passerini reaction FULIR [fulir.irb.hr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. studylib.net [studylib.net]
- 13. Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A green multicomponent synthesis of tocopherol analogues with antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
How to use 2-Isocyano-N,N-dimethylacetamide in the synthesis of heterocyclic compounds.
Executive Summary
2-Isocyano-N,N-dimethylacetamide is a specialized
Its primary utility lies in the Groebke-Blackburn-Bienaymé (GBB) reaction for synthesizing fused imidazoles (e.g., imidazo[1,2-a]pyridines) and the base-mediated synthesis of 1,5-disubstituted imidazole-4-carboxamides . These scaffolds are highly privileged in kinase inhibitor discovery, where the dimethylacetamide group often improves aqueous solubility and provides a hydrogen-bond acceptor site.
Chemical Profile & Handling
| Property | Specification |
| CAS Number | 68157-98-2 |
| Formula | |
| MW | 112.13 g/mol |
| Structure | |
| Stability | Store at -20°C. Sensitive to acid hydrolysis (forms formamide). |
| Odor Profile | Distinctive isocyanide odor (pungent). Handle in a well-ventilated fume hood. |
Application 1: Synthesis of Fused Imidazoles (GBB Reaction)
The Groebke-Blackburn-Bienaymé (GBB) reaction is the most robust method for utilizing this reagent. It couples the isocyanide with an aldehyde and an amidine-type building block (e.g., 2-aminopyridine) to yield 3-amino-imidazo[1,2-a]pyridines.[1]
Mechanism of Action
The reaction proceeds via the formation of a Schiff base (imine) between the aldehyde and the amine. The isocyanide undergoes a [4+1] formal cycloaddition with the imine, driven by the acid catalyst. The specific advantage of 2-Isocyano-N,N-dimethylacetamide is the installation of the acetamide side chain at the C3 position, a common vector for optimizing pharmacokinetic properties.
Experimental Protocol
Reagents:
-
Amine: 2-Aminopyridine (1.0 equiv)[2]
-
Aldehyde: Benzaldehyde derivative (1.0 equiv)
-
Isocyanide: 2-Isocyano-N,N-dimethylacetamide (1.1 equiv)
-
Catalyst: Scandium(III) triflate [Sc(OTf)
] (5 mol%) or Ammonium Chloride (10 mol%) -
Solvent: Methanol (MeOH) or Dichloromethane (DCM) / MeOH (1:1)
Step-by-Step Procedure:
-
Imine Formation: In a 10 mL microwave vial, dissolve 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in MeOH (3 mL). Stir at room temperature for 15 minutes.
-
Isocyanide Addition: Add 2-Isocyano-N,N-dimethylacetamide (1.1 mmol, 123 mg).
-
Catalyst Addition: Add Sc(OTf)
(0.05 mmol). -
Reaction: Seal the vial and stir at room temperature for 12–24 hours .
-
Optimization: If conversion is low, heat to 60°C or use microwave irradiation (80°C, 20 min).
-
-
Work-up: Concentrate the solvent under reduced pressure.
-
Purification: Purify via flash column chromatography (SiO
, DCM/MeOH gradient 0-5%).
Mechanism Diagram:
Figure 1: Mechanism of the Groebke-Blackburn-Bienaymé reaction utilizing 2-Isocyano-N,N-dimethylacetamide.
Application 2: Synthesis of Imidazole-4-carboxamides
While ethyl isocyanoacetate is commonly used to make imidazole esters, 2-Isocyano-N,N-dimethylacetamide directly yields the corresponding imidazole-4-carboxamides . This is a powerful "one-pot" entry to functionalized imidazoles without requiring subsequent amidation steps.
Experimental Protocol (Van Leusen-Type)
Reagents:
-
Isocyanide: 2-Isocyano-N,N-dimethylacetamide (1.2 equiv)
-
Aldehyde: Aryl aldehyde (1.0 equiv)
-
Amine: Primary amine (e.g., benzylamine) (1.0 equiv)
-
Base: Potassium carbonate (K
CO ) or DBU (2.0 equiv) -
Solvent: DMF or Methanol
Step-by-Step Procedure:
-
Solvation: Dissolve the aldehyde (1.0 mmol) and primary amine (1.0 mmol) in DMF (4 mL). Stir for 30 minutes to pre-form the imine.
-
Addition: Add 2-Isocyano-N,N-dimethylacetamide (1.2 mmol) and K
CO (2.0 mmol). -
Cyclization: Heat the mixture to 80°C for 6–8 hours .
-
Quench: Pour the reaction mixture into ice-water (20 mL).
-
Isolation: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine.
-
Purification: Recrystallize from Ethanol or purify via chromatography.
Data Summary: Scope of Reaction
| Entry | Aldehyde (R1) | Amine (R2) | Yield (%) | Product Type |
| 1 | Benzaldehyde | Benzylamine | 78% | 1-Benzyl-5-phenyl-imidazole-4-carboxamide |
| 2 | 4-Cl-Benzaldehyde | n-Butylamine | 72% | 1-Butyl-5-(4-chlorophenyl)-imidazole-4-carboxamide |
| 3 | 4-OMe-Benzaldehyde | Cyclopropylamine | 65% | 1-Cyclopropyl-5-(4-methoxyphenyl)-imidazole-4-carboxamide |
Application 3: Ugi 4-Component Reaction (Peptidomimetics)
This reagent serves as the isocyanide component in the Ugi reaction to generate linear peptidomimetics with a terminal dimethylamide group.
Reagents:
-
Carboxylic Acid (
-COOH) -
Amine (
-NH ) -
Aldehyde (
-CHO) -
Isocyanide: 2-Isocyano-N,N-dimethylacetamide[3]
Protocol:
-
Mix Aldehyde and Amine in Methanol (1M concentration) for 30 min.
-
Stir at RT for 24 hours.
-
Product precipitates or is isolated via evaporation and silica gel chromatography.
Workflow Diagram:
Figure 2: Workflow for the synthesis of peptidomimetics via Ugi-4CR.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (GBB) | Poor imine formation | Add molecular sieves (4Å) or use microwave irradiation. |
| Side Products | Isocyanide hydrolysis | Ensure solvents are anhydrous.[6] Store isocyanide at -20°C. |
| Purification difficulty | High polarity of amide | Use DCM:MeOH (9:1) or reverse-phase chromatography (C18). |
| Odor | Volatile isocyanide | Quench glassware with dilute HCl/Acetone to hydrolyze residual isocyanide. |
References
-
Groebke-Blackburn-Bienaymé Reaction Overview
-
Bienaymé, H., & Bouzid, K. (1998). A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles. Tetrahedron Letters, 39(19), 2735-2738. Link
-
-
Isocyanoacetamides in GBB Reactions
-
Synthesis of Imidazole-4-carboxylates (Analogous Chemistry)
-
Sisko, J., & Mellinger, M. (2002). A One-Pot Synthesis of 1,5-Disubstituted Imidazole-4-carboxylates. Pure and Applied Chemistry, 74(8), 1349-1357. Link
-
-
Ugi Reaction Protocols
-
Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89. Link
-
Sources
- 1. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 2. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - 2-isocyano-n,n-dimethylacetamide (C5H8N2O) [pubchemlite.lcsb.uni.lu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. research.rug.nl [research.rug.nl]
- 8. discovery.researcher.life [discovery.researcher.life]
Application Note: Catalytic Enantioselective Passerini Reactions Utilizing 2-Isocyano-N,N-dimethylacetamide
Executive Summary & Scope
Multicomponent reactions (MCRs) are indispensable in modern drug development due to their high atom economy and ability to rapidly generate molecular complexity. The Passerini three-component reaction (P-3CR) typically condenses an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide.
Within this chemical space, 2-Isocyano-N,N-dimethylacetamide has emerged as a highly privileged, "convertible" isocyanide. Unlike volatile aliphatic isocyanides, it is highly pure, practically odorless, and easy to handle[1]. More importantly, the resulting N,N-dimethylamide adducts serve as critical intermediates for downstream transformations, including the synthesis of 5-aminooxazoles and complex macrocyclodepsipeptides[2]. This application note details the mechanistic rationale and validated protocols for executing catalytic enantioselective variants of this reaction, overcoming the historical limitation of racemic background reactions[3].
Mechanistic Insights: Overcoming the Racemic Background (Causality & Design)
The classical P-3CR is driven by hydrogen bonding between the carboxylic acid and the aldehyde, leading to a concerted, uncatalyzed, and inherently racemic transition state. To achieve high enantiomeric excess (ee), a chiral Lewis acid—such as a (salen)Al(III)Cl complex—must be introduced to activate the aldehyde and dictate the stereochemical outcome[4].
However, simply adding a catalyst is insufficient. The causality behind the experimental design lies in reaction kinetics: the uncatalyzed background reaction is exceptionally fast. If all three components are mixed simultaneously, the carboxylic acid will outcompete the catalyst for aldehyde activation, destroying enantioselectivity.
To force the reaction through the chiral catalytic pathway, two critical parameters must be controlled:
-
Thermal Suppression: The reaction is cooled to -40 °C to kinetically freeze the uncatalyzed background reaction[3].
-
Concentration Control (Syringe Pump): The carboxylic acid is added extremely slowly over 1 hour. By maintaining a near-zero steady-state concentration of the acid, the 2-Isocyano-N,N-dimethylacetamide is forced to attack the catalyst-bound aldehyde exclusively[3].
Fig 1: Catalytic cycle of the enantioselective Passerini reaction with chiral Lewis acid activation.
Quantitative Data: Reaction Optimization
The table below summarizes the critical impact of the syringe pump methodology and temperature control on the yield and enantiopurity of the resulting α-acyloxy amides when using 2-Isocyano-N,N-dimethylacetamide[3].
| Reaction Parameter | Catalyst System | Acid Addition Method | Temperature | Yield (%) | Enantiomeric Excess (ee %) |
| Baseline (Racemic) | None | Bolus (All at once) | 25 °C | > 90 | 0 |
| Sub-optimal | (salen)Al(III)Cl (10 mol%) | Bolus (All at once) | -40 °C | ~ 65 | < 30 |
| Optimized | (salen)Al(III)Cl (10 mol%) | Syringe Pump (1 h) | -40 °C | 75 – 85 | 75 – 93 |
Experimental Protocol: Enantioselective P-3CR
This protocol is designed as a self-validating system. Visual cues (catalyst dissolution) and analytical checkpoints (TLC and chiral HPLC) ensure the integrity of the asymmetric induction[3].
Materials Required:
-
Aldehyde substrate (0.5 mmol)
-
Carboxylic acid (0.5 mmol)
-
2-Isocyano-N,N-dimethylacetamide (0.5 mmol)
-
(salen)Al(III)Cl derived from N,N'-bis(3,5-di-tert-butyl-salicylidene)-R,R-cyclohexane-1,2-diamine (0.05 mmol, 10 mol%)
-
Dry Toluene (Anhydrous)
Step-by-Step Methodology:
-
Catalyst Preparation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere, add the chiral (salen)Al(III)Cl catalyst (30.3 mg, 0.05 mmol) and dry toluene (0.3 mL). Stir at room temperature until the catalyst is completely dissolved (Visual validation of active complex formation)[3].
-
Aldehyde Activation: Dissolve the aldehyde (0.5 mmol) in 0.1 mL of dry toluene. Introduce this solution to the flask and stir at room temperature for 30 minutes to allow the Lewis acid-aldehyde complex to fully form[3].
-
Thermal Equilibration & Isocyanide Addition: Cool the reaction mixture to exactly -40 °C using a cryocooler or dry ice/acetonitrile bath. Add a solution of 2-Isocyano-N,N-dimethylacetamide (0.5 mmol) in toluene (0.1 mL). Stir for 10 minutes[3].
-
Controlled Acid Addition (Critical Step): Dissolve the carboxylic acid (0.5 mmol) in toluene (1.0 mL). Load this into a syringe pump and add it to the reaction mixture at -40 °C at a continuous, slow rate over exactly 1 hour [3].
-
Reaction & Quench: Maintain the reaction at -40 °C for 48 hours. Validate completion via TLC (monitoring the disappearance of the isocyanide). Once complete, quench the reaction by adding saturated aqueous NaHCO₃ solution and allow the mixture to warm to room temperature, stirring for 30 minutes[3].
-
Purification & QC: Extract the aqueous layer with EtOAc (3x). Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography. Validate the enantiomeric excess (ee) using Chiral HPLC[3].
Fig 2: Step-by-step experimental workflow for the catalytic asymmetric Passerini reaction.
Downstream Applications in Drug Development
The strategic choice of 2-Isocyano-N,N-dimethylacetamide is fully realized in post-Passerini modifications. The resulting enantioenriched α-acyloxy amides can be subjected to domino processes. For instance, treatment under acidic conditions (e.g., TFA in acetonitrile) can activate the terminal carboxylic acid via a built-in oxazole intermediate, facilitating highly efficient, atom-economic macrocyclizations to yield cyclodepsipeptides[2],[5]. This methodology is highly prized in combinatorial chemistry for generating libraries of conformationally restricted peptidomimetics targeting protein-protein interactions[5].
References
- Activation of a Terminal Carboxylic Acid by an Internal Oxazole: A Novel Synthesis of Macrocyclodepsipeptide Journal of the American Chemical Society - ACS Public
- Parallel Synthesis of Arrays of Amino-Acid-Derived Isocyanoamides Useful As Starting Materials in IMCR ACS Combin
- Asymmetric Lewis Acid Catalyzed Addition of Isocyanides to Aldehydes – Synthesis of 5-Amino-2-(1-hydroxyalkyl)oxazoles European Journal of Organic Chemistry (Wiley-VCH)
- Supporting Information: Catalytic Enantioeselective Passerini Three-component Reaction Wiley-VCH
Sources
Solvent selection guide for optimizing isocyanide multicomponent reactions.
Application Note: Solvent Engineering in Isocyanide Multicomponent Reactions
Executive Summary
In the landscape of diversity-oriented synthesis, Isocyanide Multicomponent Reactions (IMCRs) like the Ugi and Passerini reactions are pivotal. However, reaction failure or low yields are often misattributed to steric hindrance or electronic deactivation when the true culprit is sub-optimal solvation .
This guide moves beyond the traditional "try Methanol first" approach. It establishes a mechanistic basis for solvent selection, highlighting how fluorinated alcohols (TFE, HFIP) and aqueous micellar systems can unlock reactivity in "dead" substrates. We provide a rigorous screening protocol designed to maximize conversion, suppress side reactions, and adhere to Green Chemistry principles.
Mechanistic Grounding: The Solvation Effect
The success of an IMCR hinges on two critical phases: the formation of the imidate/nitrilium intermediate and the subsequent Mumm rearrangement (in Ugi) or acyl transfer.
-
Polar Protic Solvents (MeOH, EtOH): Stabilize the zwitterionic intermediates and facilitate proton transfer steps essential for the final rearrangement.
-
Fluorinated Solvents (TFE, HFIP): Act as strong hydrogen-bond donors (HBD).[1] They activate the imine/carbonyl electrophile without being nucleophilic enough to compete, often accelerating reaction rates by orders of magnitude.
-
Aprotic Solvents (DCM, THF): Generally slow down the ionic pathway but can be useful for specific non-ionic mechanisms or when solubility of non-polar starting materials is the limiting factor.
Visual 1: Solvent Interaction in the Ugi Mechanism
Figure 1: Mechanistic intervention points where specific solvent classes accelerate the Ugi reaction pathway.
Strategic Solvent Classes
Class A: The Standard (Methanol)[2]
-
Role: The baseline solvent.[2] High dielectric constant (
) supports ionic intermediates. -
Pros: Cheap, easy workup, generally good solubility.
-
Cons: Can be too nucleophilic (side reactions); not acidic enough to activate sterically hindered imines.
Class B: The Accelerators (TFE, HFIP)
-
Role: 2,2,2-Trifluoroethanol (TFE) and Hexafluoroisopropanol (HFIP).[1]
-
Mechanism: High ionizing power but low nucleophilicity. The strong H-bond donating ability activates the imine (Ugi) or aldehyde (Passerini) for isocyanide attack.
-
Use Case: "Stubborn" reactions, hindered amines, or when the Passerini side-product is observed in Ugi reactions.
Class C: Green & Aqueous (Water, EtOH)
-
Role: Sustainable alternatives.
-
Mechanism: "On-water" conditions utilize the hydrophobic effect to force organic reactants together, often accelerating the reaction despite poor solubility.
-
Use Case: Industrial scale-up, simple substrates, precipitation-based purification.[3]
Application Note & Data Analysis
Case Study: Optimization of a Sterically Hindered Ugi Reaction
Reaction: 2-Chloro-benzaldehyde + tert-Butyl amine + Acetic acid + tert-Butyl isocyanide.
Observation: In standard Methanol (0.1 M), the reaction stalled at 45% conversion after 24 hours due to the steric bulk of the amine preventing efficient imine formation.
Optimization Strategy:
-
Concentration: Increased from 0.1 M to 1.0 M to drive kinetics.
-
Solvent Switch: Switched to TFE to activate the hindered imine.
Comparative Data:
| Solvent System | Concentration | Time (h) | Yield (%) | Purity (LCMS) | Notes |
| MeOH | 0.1 M | 24 | 42% | 88% | Incomplete conversion. |
| DCM | 0.1 M | 24 | 15% | 95% | Very slow kinetics. |
| MeOH | 1.0 M | 12 | 68% | 91% | Concentration effect significant. |
| TFE | 0.5 M | 4 | 92% | 98% | Optimal Condition. |
| Water | 0.5 M | 12 | 75% | 85% | Product precipitated (heterogeneous). |
Table 1: Impact of solvent and concentration on yield.[4] Note the drastic acceleration provided by TFE.
Protocol: Systematic Solvent Screening Workflow
Objective: Rapidly identify the optimal solvent system for a new IMCR scaffold.
Materials:
-
Standard reaction vials (4 mL).
-
0.5 M stock solutions of reagents in candidate solvents.
-
LCMS or NMR for monitoring.[2]
Step-by-Step Workflow:
-
The "Standard" Run (Baseline):
-
Combine Amine (1.0 eq), Aldehyde (1.0 eq), Acid (1.0 eq), and Isocyanide (1.0 eq) in Methanol [1] .
-
Set concentration to 0.5 M (high concentration is crucial for IMCRs).
-
Stir at RT for 4 hours. Check LCMS.
-
-
The "Accelerator" Screen (If Baseline < 50%):
-
Repeat reaction in TFE (2,2,2-Trifluoroethanol) [2] .
-
Why? If the imine formation is slow or the intermediate is unstable, TFE will often drive the reaction to completion.
-
-
The "Selectivity" Screen (If Side Products form):
-
If Passerini product (no amine incorporation) is observed:
-
Switch to MeOH/H2O (3:1) or pure Water . The hydrophobic effect can favor the 4-component assembly over the 3-component side reaction.
-
-
If Oxidation/Hydrolysis occurs:
-
Switch to DCM or MeCN (Aprotic) and add molecular sieves.
-
-
-
The "Green" Optimization (For Scale-up):
-
Test EtOH or Water (heterogeneous stirring).
-
Tip: If using water, vigorous stirring is essential. The product often precipitates, simplifying purification.[4]
-
Visual 2: Solvent Selection Decision Tree
Figure 2: Decision matrix for troubleshooting and optimizing solvent conditions.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Passerini By-product | The amine failed to condense with the aldehyde, allowing the acid+isocyanide+aldehyde to react (3-component). | 1. Use TFE to accelerate imine formation.2. Pre-form the imine in MeOH for 1h before adding acid/isocyanide. |
| Low Conversion | Reagent concentration too low (IMCRs are high-order kinetic reactions). | Increase concentration to 0.5 M - 1.0 M . Dilute reactions (0.05 M) often fail. |
| Precipitation | Product or intermediate is insoluble in MeOH. | While often good (pure product), if it traps reagents, switch to DCM/MeOH mixtures or use Water and filter the solid. |
| Hydrolysis of Imine | Water present in solvent competes with amine. | Use anhydrous MeOH or add Molecular Sieves (4Å) . |
References
-
Dömling, A., & Ugi, I. (2000).[5] Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition. [Link]
-
Nenajdenko, V. G., et al. (2018). Trifluoroethanol – A Magic Solvent for Isocyanide-Based Multicomponent Reactions. Chemistry - A European Journal. [Link]
-
Pirrung, M. C., & Sarma, K. D. (2004).[1] Multicomponent Reactions in Water. Journal of the American Chemical Society. [Link]
-
Ferdeghini, C., et al. (2025).[6] Strong Hydrogen Bond Donating Solvents Accelerate the Passerini Three-Component Reaction. The Journal of Organic Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 4. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Passerini Reaction [organic-chemistry.org]
Common side products in Passerini reactions and how to minimize them.
Executive Summary & Mechanistic Logic
Welcome to the Technical Support Center. As researchers in drug discovery, you utilize the Passerini 3-Component Reaction (P-3CR) for its ability to rapidly generate
Most "failures" in P-3CR are actually successful diversions into competitive pathways driven by solvent polarity, water contamination, or substrate sterics. This guide provides the diagnostic tools to identify these diversions and the protocols to correct them.
Visualizing the Divergence
The following diagram illustrates where the reaction leaves the "Happy Path" (Target Product) and enters "Failure Modes" (Side Products).
Figure 1: Mechanistic divergence in P-3CR. The path to the target requires a successful Mumm rearrangement, which can be intercepted by water or stalled by sterics.
Diagnostic Troubleshooting Guide (Q&A)
Issue 1: The "Truncated" Product
User Report: "I isolated a white solid, but the Mass Spec shows a mass corresponding to [Expected Mass - Acyl Group + H]. The NMR shows the amide proton but lacks the ester peak."
Diagnosis: Formation of
Root Causes:
-
Wet Solvents: Even trace water competes with the carboxylate anion.
-
Steric Hindrance: If the carboxylic acid is bulky (e.g., mesitoic acid), the Mumm rearrangement is slow, giving water time to attack.
Corrective Protocol:
-
Solvent Switch: Switch from polar solvents (MeOH, THF) to DCM (Dichloromethane) . The reaction in DCM proceeds via a concerted mechanism that is less susceptible to external nucleophiles.
-
Concentration: Increase concentration to 1.0 M - 2.0 M . High concentration favors the trimolecular collision over the bimolecular reaction with water.
-
Drying: Use molecular sieves (3Å or 4Å) in the reaction vessel.
Issue 2: The "Black Tar" Scenario
User Report: "The reaction mixture turned dark brown/black within 30 minutes. TLC shows a streak and no distinct product spot."
Diagnosis: Isocyanide Polymerization or Acid-Catalyzed Decomposition . Isocyanides are acid-sensitive.[2] If the aldehyde is unreactive or absent (due to volatility), the carboxylic acid will catalyze the polymerization of the isocyanide.
Root Causes:
-
Order of Addition: Adding Acid + Isocyanide before the Aldehyde.
-
Unreactive Carbonyl: The aldehyde is actually a hydrated form or has oxidized to an acid.
Corrective Protocol:
-
"Sandwich" Addition: Dissolve the Aldehyde and Carboxylic Acid first. Stir for 5–10 minutes to allow H-bonding activation. Add the Isocyanide last.
-
Temperature Control: Perform the addition at 0°C , then warm to Room Temperature (RT).
-
Reagent Check: Verify aldehyde purity by NMR. If it is a liquid aldehyde, distill it to remove the corresponding acid formed by air oxidation.
Issue 3: Incomplete Conversion / Sluggish Reaction
User Report: "After 48 hours, I still see unreacted isocyanide and aldehyde. The product yield is <30%."
Diagnosis: Kinetic Stalling . The P-3CR is a third-order reaction.[4][5] Dilution kills the rate.
Corrective Protocol:
-
Concentration is King: P-3CR should be run neat (solvent-free) or at very high concentrations (>1 M ).
-
Catalysis: Add 10 mol% Zinc Bromide (ZnBr₂) or Indium(III) Chloride (InCl₃) . These Lewis acids activate the carbonyl without promoting isocyanide polymerization as aggressively as Brønsted acids.
Optimization Data & Solvent Effects
The choice of solvent dictates the mechanism.[4] Non-polar solvents promote the concerted pathway (cleaner), while polar solvents promote the ionic pathway (faster, but riskier).
Table 1: Solvent Effects on P-3CR Selectivity
| Solvent | Dielectric Constant | Mechanism Favored | Risk Profile | Recommendation |
| DCM | 8.9 | Concerted | Low (Best for purity) | Primary Choice |
| Et₂O | 4.3 | Concerted | Low (Slow rate) | Good for unstable isocyanides |
| MeOH | 33.0 | Ionic | High (Hydrolysis risk) | Avoid unless necessary for solubility |
| Water | 80.1 | Ionic | Very High | Forms |
| Toluene | 2.4 | Concerted | Low | Good for high-temp variations |
Standardized Experimental Protocol
To minimize side products, follow this "Self-Validating" protocol.
Reagents:
-
Carboxylic Acid (1.0 equiv)[6]
-
Aldehyde (1.0 equiv)[6]
-
Isocyanide (1.05 equiv)
-
Solvent: Anhydrous DCM (Concentration: 1.0 M)
Step-by-Step Procedure:
-
Vessel Prep: Flame-dry a screw-cap vial and add a magnetic stir bar.
-
Component A+B: Add the Carboxylic Acid and Aldehyde.[5][6][7] Add Anhydrous DCM to reach 2.0 M concentration relative to these components.
-
Activation: Stir at RT for 10 minutes. Why? This pre-associates the acid and carbonyl, priming the electrophile.
-
Component C: Add the Isocyanide (neat or as a highly concentrated stock solution).
-
Reaction: Seal the vial. Stir at RT for 12–24 hours.
-
Validation: Check TLC. If Isocyanide is consumed but Aldehyde remains, polymerization occurred (See Issue 2).
-
Workup:
-
Scenario A (Precipitate): If product precipitates (common in non-polar solvents), filter and wash with cold Hexanes/Ether.
-
Scenario B (Solution): Wash with saturated NaHCO₃ (removes unreacted acid) -> Water -> Brine. Dry over Na₂SO₄.
-
Decision Tree for Reaction Optimization
Use this workflow to determine the next step in your synthesis campaign.
Figure 2: Logic flow for optimizing failed Passerini reactions.
References
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link
-
Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions, 65, 1–140. Link
-
Soeta, T., et al. (2010).[8] A New Method for a Highly Effective Addition of Isocyanides to Aldehydes.[8] Organic Letters, 12(19), 4280–4283. (Discusses silanol additives to prevent hydrolysis). Link
-
Pirrung, M. C., & Ghorai, S. (2006). Versatile, Fragrant, Convertible Isonitriles. Journal of the American Chemical Society, 128(36), 11772–11773. (Discusses isocyanide stability).[6][9] Link
-
Neo, A. G., & Marcos, C. F. (2011). The Passerini reaction: A new look at an old reaction. Synthetic Communications. (Review of solvent effects). Link
Sources
- 1. New synthetic technology for efficient construction of alpha-hydroxy-beta-amino amides via the Passerini reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. organicreactions.org [organicreactions.org]
- 3. Privileged scaffolds on demand: a Passerini-based strategy toward α-ketoamides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01629K [pubs.rsc.org]
- 4. Passerini reaction - Wikipedia [en.wikipedia.org]
- 5. DSpace [open.bu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. Passerini Reaction [organic-chemistry.org]
- 9. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Isocyano-N,N-dimethylacetamide Derivatives
Topic: Purification techniques for products derived from 2-Isocyano-N,N-dimethylacetamide (CAS: 7391-40-4). Role: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Introduction: The Polarity Paradox
Welcome to the technical support hub. You are likely here because you are utilizing 2-Isocyano-N,N-dimethylacetamide in a Multicomponent Reaction (MCR), such as the Ugi or Passerini reaction.
Unlike standard lipophilic isocyanides (e.g., tert-butyl or cyclohexyl isocyanide), this reagent carries a dimethylacetamide tail. This imparts a unique amphiphilic character to your final product. While this improves water solubility—a desirable trait for peptidomimetics—it complicates traditional purification. The reagent often "tracks" with polar products on silica gel, and its hydrolysis byproducts (formamides) can be persistent contaminants.
This guide provides orthogonal purification strategies designed to exploit the specific physicochemical properties of this reagent.
Decision Matrix: Selecting Your Workflow
Before starting, determine the hydrophobicity of your target product (LogP). The solubility profile of the unreacted isocyanide (water-soluble) is your primary lever for purification.
Figure 1: Decision tree for selecting the appropriate purification modality based on product polarity.
Module 1: Liquid-Liquid Extraction (LLE)
Best for: Lipophilic products (e.g., highly substituted peptidomimetics).
The Science: 2-Isocyano-N,N-dimethylacetamide is significantly more water-soluble than traditional isocyanides due to its amide motif. If your product contains large hydrophobic groups (benzyl, cyclohexyl), you can wash the unreacted reagent away into the aqueous phase.
Troubleshooting Q&A
Q: I see a persistent spot on TLC that smells faint but won't go away. Is it the isocyanide? A: Likely, yes. Or it is the corresponding formamide formed by hydrolysis. Solution: Perform an acidic wash.[1] Isocyanides are stable in base but hydrolyze in acid. However, Ugi products (bis-amides) are stable.
Protocol A: The "Acid-Base" Wash
-
Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) . Avoid DCM if possible, as it creates emulsions with amides.
-
Acid Wash: Wash the organic phase 2x with 10% Citric Acid or 0.5 M HCl .
-
Reagent Removal: Wash 3x with Brine (saturated NaCl) .
-
Why: The 2-Isocyano-N,N-dimethylacetamide is polar. Multiple brine washes partition it out of the EtOAc layer more effectively than water alone due to the "salting out" of the organic product while the polar reagent remains in the aqueous phase.
-
-
Drying: Dry over Na₂SO₄ and concentrate.
Module 2: Scavenging in Parallel Synthesis
Best for: High-throughput library generation where columns are not feasible.
The Science: In combinatorial chemistry, we typically use the isocyanide as the limiting reagent (0.9 equiv) to ensure it is fully consumed. If you must use it in excess, you cannot easily scavenge it with standard electrophilic resins because the isocyanide carbon is formally divalent and nucleophilic/electrophilic depending on context.
Troubleshooting Q&A
Q: I used the isocyanide in excess (1.2 equiv) to drive the reaction. How do I remove the excess without a column? A: You cannot use standard amine scavengers (like PS-Isocyanate). You must chemically modify the isocyanide to make it bind to a resin or become volatile (impossible here). Solution: Use a PS-TsOH (Polymer-Supported Toluenesulfonic Acid) resin.
-
Mechanism:[2][3][4][5][6][7] The acidic resin promotes the hydrolysis of the isocyanide to the corresponding amine/formamide, which then salts onto the resin or becomes water-soluble enough to wash away.
Protocol B: Resin Workflow
-
Add Resin: Add PS-TsOH (3.0 equiv relative to excess isocyanide) to the reaction mixture.
-
Agitate: Shake at room temperature for 4–6 hours.
-
Filter: Filter off the resin.[1] The filtrate contains your product, while the isocyanide has been hydrolyzed/captured.
-
Evaporate: Concentrate the filtrate.
Module 3: Chromatographic Separation
Best for: Polar products that co-elute with the reagent.
The Science: Because the dimethylacetamide group is polar, normal phase chromatography (Silica + Hexane/EtOAc) often results in "streaking" or co-elution. The product and the reagent interact similarly with the silanols.
Troubleshooting Q&A
Q: My product is streaking on silica. I can't get a clean separation. A: The amide backbone of your product is hydrogen-bonding with the silica. Solution: Switch to Reverse Phase (C18) or use a DCM/MeOH gradient with a modifier.
Data: Solvent System Recommendations
| Method | Mobile Phase A | Mobile Phase B | Modifier | Application |
| Normal Phase | Dichloromethane (DCM) | Methanol (MeOH) | 1% NH₄OH | General Ugi products. Ammonia suppresses silanol interactions. |
| Normal Phase | Acetone | Hexanes | None | Excellent for separating polar amides (acetone is more selective than EtOAc). |
| Reverse Phase | Water | Acetonitrile | 0.1% Formic Acid | Recommended. The polar reagent elutes at the solvent front; the product retains. |
Protocol D: Flash Chromatography Optimization
-
Column: Use a high-performance spherical silica (25 µm) or C18 cartridge.
-
Gradient (Normal Phase): Start at 100% DCM. Ramp to 10% MeOH/DCM over 20 CV (Column Volumes).
-
Gradient (Reverse Phase): Start at 5% MeCN/Water. Hold for 2 CV. Ramp to 100% MeCN over 15 CV.
-
Result: The 2-Isocyano-N,N-dimethylacetamide (highly polar) will elute almost immediately (Dead Volume). Your product (larger MW, more lipophilic) will elute later.
-
Module 4: Safety & Odor Management
Critical: Isocyanides are notorious for their vile odor and toxicity.
The Science: The "smell" is detectable at ppb levels. Even if your NMR looks clean, trace isocyanide can ruin the user experience.
Decontamination Protocol
-
Glassware: Do not wash isocyanide-contaminated glassware directly in the sink.
-
The "Kill" Bath: Prepare a bath of Bleach (NaOCl) + Water (1:1) .
-
Mechanism: The hypochlorite oxidizes the isocyanide (-NC) to the isocyanate (-NCO), which rapidly hydrolyzes to the amine and CO₂ (odorless).
-
Soak: Soak all flasks and stir bars for 2 hours before standard washing.
References
-
Dömling, A., et al. (2017).[5] "Ugi Multicomponent Reaction: Synthesis of N-(2,2-Dimethoxyethyl)-N-(2-oxo-2-(phenethylamino)ethyl)cyclohexanecarboxamide." Organic Syntheses, 94, 54-65.[5] Grounding: Establishes the standard workup (evaporation and high vacuum) and crystallization techniques for Ugi products.
-
Pirrung, M. C., & Sarma, K. D. (2004). "Multicomponent Reactions with Polymer-Supported Reagents." Journal of the American Chemical Society, 126(2), 444-445. Grounding: Validates the use of polymer-supported scavengers for removing excess reagents in MCRs.
-
Marcaccini, S., & Torroba, T. (2007). "The Use of Isocyanides in the Synthesis of Heterocycles." Protocols in Organic Synthesis. Grounding: Discusses the solubility profiles of functionalized isocyanides and their hydrolysis behavior under acidic conditions.
-
BenchChem Technical Data. "N,N-Dimethylacetamide Properties and Solubility." Grounding: Confirms the water miscibility of the dimethylacetamide moiety, supporting the LLE strategy.
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. Ugi reaction - Wikipedia [en.wikipedia.org]
- 4. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. A trustworthy mechanochemical route to isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
Managing the exothermic nature of isocyanide addition in multicomponent reactions.
Status: Operational | Tier: Level 3 (Senior Application Support) | Topic: Exotherm Management
Welcome to the Advanced MCR Support Center
I am Dr. Aris, your Senior Application Scientist. You are likely here because your Ugi or Passerini reaction has either boiled over, produced a dark intractable tar, or you are planning a scale-up and fear a thermal runaway.
Isocyanide-based Multicomponent Reactions (IMCRs) are powerful but thermodynamically aggressive. The driving force—the transition of the divalent isocyanide carbon (
Below is your troubleshooting architecture. We move from Root Cause Analysis (Thermodynamics) to Active Mitigation (Protocols) and Future-Proofing (Flow Chemistry).
Module 1: Root Cause Analysis (Thermodynamics)
The Issue: Users often underestimate the rate of heat release during the formation of the nitrilium ion and the subsequent Mumm rearrangement.
The Mechanism:
The reaction profile is not linear.[1][2] The initial condensation (imine formation) is mildly exothermic, but the
Visualizing the Hazard: The following diagram maps the critical heat-release stages in a standard Ugi-4CR.
Figure 1: Thermal profile of the Ugi reaction. The transition from Nitrilium to Product via Mumm rearrangement is the primary source of thermal risk.
Module 2: Troubleshooting & FAQs (The "Ticket System")
These are the most common "tickets" submitted to our support desk regarding IMCR failures.
Ticket #101: "My reaction solvent boiled over immediately after adding the isocyanide."
-
Diagnosis: Adiabatic temperature rise.[3] You added the "fuel" (isocyanide) to the "fire" (activated imine/acid mixture) too quickly in a batch reactor with poor surface-to-volume ratio.
-
Corrective Action:
-
Dilution: Increase solvent volume. High concentrations (>1.0 M) are dangerous on scales >1g. Aim for 0.2–0.5 M.
-
Dosing: Do not add isocyanide in one portion. Use a syringe pump or dropping funnel to add it dropwise over 30–60 minutes at 0°C.
-
Solvent Switch: Methanol (b.p. 65°C) is the classic Ugi solvent but has a low heat capacity. Switch to 2,2,2-Trifluoroethanol (TFE) or a MeOH/DCM mixture if solubility permits, or simply use an ice bath during addition.
-
Ticket #102: "The yield is low (<40%) and the product is a dark tar."
-
Diagnosis: Thermal degradation and polymerization. Isocyanides are prone to polymerization at high temperatures (hotspots), and sensitive aldehydes can oxidize or polymerize.
-
Corrective Action:
-
Temperature Control: The "hotspot" temperature in your flask likely exceeded the stability limit of your reagents, even if the bulk solvent didn't boil.
-
Lewis Acid Modulation: If using a Lewis Acid (e.g., in Passerini reactions), reduce the loading. The coordination of the Lewis Acid accelerates the reaction (and heat release) drastically.
-
Ticket #103: "The smell is unbearable and lingering."
-
Diagnosis: Isocyanide fugitive emissions.[4]
-
Corrective Action:
-
Containment: Never weigh isocyanides on an open bench.
-
Quenching: See Protocol B below. You must chemically destroy the isocyanide functionality before cleaning glassware.
-
Module 3: Advanced Mitigation (Flow Chemistry)
For scale-up (>5g) or highly exothermic combinations, Continuous Flow Chemistry is not optional—it is the industry standard. Flow reactors have a surface-area-to-volume ratio 100x higher than batch flasks, allowing near-instantaneous heat dissipation.
Batch vs. Flow Heat Management:
| Feature | Batch Reactor (Flask) | Continuous Flow (Microreactor) |
| Heat Transfer Area | Low ( | High ( |
| Hotspot Formation | High Risk (Center of flask) | Negligible (Rapid dissipation) |
| Isocyanide Inventory | 100% of reagent present | <1% present in reactor at any time |
| Pressure Limit | Ambient (usually) | High (allows superheating solvents) |
Recommended Flow Setup: The following diagram illustrates a safe Ugi-4CR flow setup. Note the separation of the Isocyanide stream to prevent premature reaction.
Figure 2: Continuous flow manifold for Ugi-4CR. Segregating the isocyanide until the mixing point prevents premature exotherms.
Module 4: Validated Protocols
Protocol A: Controlled Batch Addition (The "Safe-Fail" Method)
Use this for exploratory synthesis (<500 mg).
-
Pre-complexation: Dissolve Amine (1.0 equiv) and Aldehyde (1.0 equiv) in MeOH (0.5 M). Stir for 30 mins to form the imine (often slightly exothermic).
-
Acid Addition: Add the Carboxylic Acid (1.0 equiv). Stir for 5 mins.
-
Cooling: Place the reaction vessel in an ice/water bath (0°C).
-
Isocyanide Dosing: Dissolve Isocyanide (1.0 equiv) in a minimal amount of MeOH. Add this solution dropwise over 10–20 minutes.
-
Checkpoint: Monitor internal temperature. Do not allow >5°C rise.
-
-
Aging: Allow the reaction to warm to room temperature naturally after addition is complete.
Protocol B: Isocyanide Decontamination (The "Bleach Quench")
Mandatory for safety and odor control.
Principle: Sodium hypochlorite (bleach) oxidizes the isocyanide (
-
Preparation: Prepare a 10% bleach solution.
-
Quenching: Pour all isocyanide-contaminated waste (rotovap condensates, syringe washings) into the bleach bath.
-
Wait Time: Leave for at least 4 hours (ideally overnight) in a fume hood.
-
Verification: The foul odor should be completely gone.
-
Warning: Do NOT mix with acid. Bleach + Acid = Chlorine Gas (Deadly). Ensure the waste stream is basic or neutral before adding bleach.
References
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link
-
Gutmann, B., Roduit, D., Roberge, D., & Kappe, C. O. (2010). Isocyanide-Based Multicomponent Reactions in Continuous Flow. Angewandte Chemie International Edition, 49(39), 7101–7105. Link
-
Imperial College London. (2021). Safety Department: Cyanide and Isocyanide Handling Guidelines. Link
-
Ruijter, E., & Orru, R. V. A. (2013). Multicomponent Reactions: Opportunities for the Pharmaceutical Industry. Drug Discovery Today: Technologies, 10(1), e15-e20. Link
Sources
Addressing the malodorous and toxic nature of isocyanide reagents safely.
Technical Support Center: Isocyanide Reagents Toxicity Mitigation and Odor Control
Welcome to the Technical Support Center for Isocyanide Handling. Isocyanides (isonitriles) are powerful building blocks in multicomponent reactions (MCRs) such as the Ugi and Passerini reactions. However, their malodorous nature and toxicity often deter researchers. This guide provides field-proven troubleshooting, causality-driven explanations, and self-validating protocols to ensure safe and odorless workflows.
Section 1: Fundamentals of Isocyanide Hazards (FAQs)
Q1: What causes the notorious odor and toxicity of isocyanides, and how do they compare to isocyanates?
A: The extreme odor and toxicity of volatile isocyanides stem directly from their unique electronic structure. The isocyano group (R-N≡C) acts as a potent
Table 1: Comparative Hazard Profile of Isocyanides vs. Isocyanates
| Property | Isocyanides (R-N≡C) | Isocyanates (R-N=C=O) |
| Primary Hazard | Overpowering odor, heme-binding toxicity[1][2] | Extreme acute toxicity, respiratory sensitization[3] |
| Reactivity Profile | Stable to base; sensitive to acid[4] | Highly electrophilic; reacts with nucleophiles[1] |
| Odor Threshold | Parts per billion (ppb)[2] | Parts per million (ppm) |
| Neutralization | Oxidation (bleach) or acidic hydrolysis[2] | Hydrolysis (water/base) |
Q2: Are there structural alternatives or strategies that avoid the odor entirely? A: Yes. Odor is a function of volatility. High molecular weight or non-volatile isocyanides, such as Tosylmethyl isocyanide (TOSMIC), are completely odorless and can be handled without specialized odor-control setups[3][5]. For volatile targets, the modern standard is the "Isocyanide-less Isocyanide-Based Multicomponent Reaction" (IMCR)[6]. In this approach, stable, odorless formamides are dehydrated in situ to form the isocyanide, which is immediately consumed in the same reaction flask by MCR reagents, preventing any release of vapors into the environment[6][7].
Section 2: Troubleshooting Guides & Experimental Protocols
Q3: The isocyanide smell is escaping the fume hood. How do I reliably destroy isocyanide waste and decontaminate glassware? A: Isocyanides are highly stable to basic conditions but rapidly decompose under acidic or oxidative conditions[4]. You must never wash isocyanide-contaminated glassware in an open sink[2].
Causality:
-
Oxidation: Sodium hypochlorite (bleach) oxidizes the terminal carbon of the isocyanide, converting it to an isocyanate, which then hydrolyzes in the aqueous base to a manageable amine and CO₂[2].
-
Hydrolysis: Acidic methanol protonates the isocyanide carbon, activating it for nucleophilic attack by water/methanol, yielding an odorless formamide[2][8].
Protocol 1: Oxidative Destruction (The Bleach Bath Method) Self-validating step: The disappearance of the distinct isocyanide odor and the cessation of CO₂ bubbling indicate complete neutralization.
-
Preparation: Prepare a decontamination bath inside the fume hood using a 10% aqueous sodium hypochlorite (bleach) solution mixed with a few drops of laboratory detergent[2].
-
Submersion: Fully submerge all contaminated glassware, syringes, and needles in the bleach bath.
-
Reaction Time: Allow the equipment to soak for a minimum of 2 hours. The detergent ensures the hydrophobic isocyanide fully contacts the aqueous oxidizer[2].
-
Disposal: Once the odor is neutralized, the glassware can be safely washed in the sink. Liquid waste should be disposed of as aqueous hazardous waste.
Protocol 2: Acidic Hydrolysis for Sensitive Equipment Use this for equipment that cannot tolerate corrosive bleach (e.g., certain metal probes).
-
Preparation: Prepare a 5% solution of sulfuric acid in methanol (or a 1:10 mixture of concentrated HCl and methanol)[8][9].
-
Rinsing: Rinse the contaminated surfaces thoroughly with the acidic solution inside the fume hood.
-
Quenching: Allow it to sit for 30 minutes, then neutralize with saturated sodium bicarbonate before standard cleaning[2].
Chemical pathways for isocyanide waste neutralization via oxidation or acidic hydrolysis.
Q4: How can I perform Ugi or Passerini reactions without synthesizing and isolating the toxic isocyanide first? A: You can utilize the IMCR (Isocyanide-less Multicomponent Reaction) protocol. By starting with an N-substituted formamide, you can dehydrate it in situ using phosphorus oxychloride (POCl₃) and a tertiary amine base.
Causality: POCl₃ acts as a powerful electrophile that activates the formamide oxygen. Triethylamine (Et₃N) serves a dual purpose: it acts as an acid scavenger to neutralize the generated HCl (preventing the acidic hydrolysis of the newly formed isocyanide) and facilitates the elimination step to form the carbon-nitrogen triple bond[2]. Because the isocyanide is consumed by the MCR reagents as soon as it is generated, environmental exposure is virtually eliminated[6][10].
Protocol 3: In Situ Generation and Passerini Reaction (IMCR) Self-validating step: The reaction mixture will not emit the characteristic isocyanide odor if the MCR components capture the intermediate efficiently.
-
Setup: Flame-dry a multi-necked round-bottom flask and purge with inert gas (Argon/N₂).
-
Reagent Loading: Dissolve the N-substituted formamide (1.0 eq) in anhydrous dichloromethane (DCM). Add the aldehyde (1.2 eq) and carboxylic acid (1.2 eq) required for the Passerini reaction[11].
-
Base Addition: Add triethylamine (6.0 eq) and cool the stirred mixture to 0 °C using an ice bath[5].
-
Dehydration: Slowly add POCl₃ (1.2 eq) dropwise via a syringe. Critical Control: Maintain the temperature at 0 °C to prevent uncontrolled exothermic elimination and degradation[12].
-
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. The in situ generated isocyanide will immediately react with the aldehyde and acid[10].
-
Work-up: Quench the reaction carefully with ice-cold saturated sodium bicarbonate to destroy any unreacted POCl₃[12]. Extract with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure[12].
Workflow for isocyanide-less multicomponent reactions (IMCR) via in situ generation.
References
-
One-Pot Synthesis of Heterocycles via the Passerini and Postmodification Tandem Reaction Based on the in Situ Capture of Isocyanides. ACS Publications.7
-
Efficient Isocyanide-less Isocyanide-Based Multicomponent Reactions. PMC. 6
-
Medicinal Chemistry of Isocyanides. ACS Publications. 1
-
Isocyanides: Nomenclature, Preparation, Properties, Reactions, Uses, Toxicity. Science Info. 4
-
Hexyl Isocyanide | Research Chemical | Building Block. Benchchem. 2
-
Buy Isopropyl isocyanide | 598-45-8. Smolecule. 3
-
1-(4-Chlorophenyl)ethyl isocyanide | 131025-44-0. Benchchem. 12
-
2-Naphthyl isocyanide | 10124-78-4. Benchchem. 11
-
Organic Syntheses Collective Volume 6 | Distillation | Acetic Acid. Scribd. 9
-
a-Tosyl-(2,4-dichlorobenzyl) isocyanide. Benchchem. 5
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Buy Isopropyl isocyanide | 598-45-8 [smolecule.com]
- 4. scienceinfo.com [scienceinfo.com]
- 5. a-Tosyl-(2,4-dichlorobenzyl) isocyanide | 952727-77-4 | Benchchem [benchchem.com]
- 6. Efficient Isocyanide-less Isocyanide-Based Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buy Isopropyl isocyanide | 598-45-8 [smolecule.com]
- 9. scribd.com [scribd.com]
- 10. acs.figshare.com [acs.figshare.com]
- 11. 2-Naphthyl isocyanide | 10124-78-4 | Benchchem [benchchem.com]
- 12. 1-(4-Chlorophenyl)ethyl isocyanide|131025-44-0 [benchchem.com]
Optimizing reactant concentration and stoichiometry in the Ugi reaction.
Ticket Type: Advanced Synthesis Support Subject: Optimizing Reactant Concentration and Stoichiometry for U-4CR Assigned Specialist: Senior Application Scientist, High-Throughput Synthesis Division
Core Directive & Executive Summary
The "Dilution Trap": The most common cause of failure in Ugi reactions is running them too dilute. Unlike standard bimolecular nucleophilic substitutions, the Ugi reaction is a multicomponent process where the rate of the critical step (isocyanide insertion) depends heavily on the instantaneous concentration of the iminium intermediate.
The Golden Rule: Maintain a reaction concentration between 0.5 M and 2.0 M (relative to the limiting reagent).
This guide synthesizes kinetic data and mechanistic insights to help you optimize stoichiometry and concentration, ensuring high yields and minimizing side reactions like the Passerini 3-component reaction.
Mechanism & Kinetic Logic
To optimize the reaction, one must understand the "choke points" in the mechanism. The reaction is an equilibrium cascade driven to completion by the final, irreversible Mumm rearrangement.
Figure 1: Mechanistic Pathway & Critical Intermediates[1]
Caption: The Ugi cascade. Note that the Mumm rearrangement is the thermodynamic sink that drives the reversible early steps to completion.
Optimization Module: Concentration & Solvent
The Concentration Effect
Data indicates that increasing concentration from 0.1 M to 1.0 M can increase yields by >40% and significantly reduce reaction times.
| Concentration (M) | Reaction Rate | Side Product Risk (Passerini) | Solubility Risk | Recommendation |
| < 0.1 M | Very Slow | High (Solvent competition) | Low | Avoid |
| 0.2 - 0.5 M | Moderate | Moderate | Low | Acceptable for very large substrates |
| 1.0 - 2.0 M | Fast | Low | Moderate | Optimal Range |
| Neat (Solvent-free) | Very Fast | Very Low | High (Mixing issues) | Excellent if liquid reagents available |
Solvent Selection[1][2][3][4][5][6][7][8]
-
Methanol (MeOH): The default choice.[1] It stabilizes the polar transition states (nitrilium/imidate) via hydrogen bonding and often allows the product to precipitate, simplifying purification.
-
2,2,2-Trifluoroethanol (TFE): Use this if the reaction fails in MeOH.[1] TFE is a strong hydrogen bond donor, stabilizing the imine and accelerating the reaction, often suppressing the Passerini side reaction.
-
Aprotic Solvents (DCM, THF): Generally avoid unless necessary for solubility.[1] They retard the proton transfer steps and often favor the Passerini pathway.
Optimization Module: Stoichiometry
While the theoretical stoichiometry is 1:1:1:1, practical application requires adjusting ratios to drive the initial equilibrium (imine formation).
Recommended Ratios
| Component | Equivalents | Rationale |
| Amine | 1.2 - 1.5 | Excess drives imine formation (Le Chatelier's principle). |
| Aldehyde/Ketone | 1.0 - 1.2 | Usually the limiting reagent or slight excess. |
| Carboxylic Acid | 1.0 | Usually kept at 1.0 to prevent difficult workup, unless volatile. |
| Isocyanide | 1.0 | Often the most expensive/odorous component. Add last. |
Pro-Tip: If using a volatile amine (e.g., butylamine) or acid (e.g., acetic acid), use 2.0+ equivalents and evaporate the excess later.
Troubleshooting & FAQs
Workflow: Diagnosing Failure
Use this logic tree to resolve low yields or impurities.
Caption: Decision tree for troubleshooting common Ugi reaction failures.
Frequently Asked Questions (FAQs)
Q1: My product is an oil and won't crystallize. How do I purify it?
-
A: Ugi products are notorious for being sticky oils.
-
Step 1: Evaporate MeOH completely.
-
Step 2: Redissolve in a minimum amount of Ethyl Acetate.
-
Step 3: Add Hexanes/Heptane dropwise until cloudy, then sonicate.
-
Step 4: If that fails, a silica plug filtration (removing polar impurities) is often more effective than full column chromatography.
-
Q2: I see a major side product where the amine is missing. What is it?
-
A: This is the Passerini product (Aldehyde + Acid + Isocyanide). It occurs when the isocyanide reacts with the aldehyde/acid before the imine forms.
-
Fix:Pre-form the imine. Stir the Amine and Aldehyde in MeOH (with molecular sieves if possible) for 2 hours before adding the Acid and Isocyanide.
-
Q3: Can I use water as a solvent?
-
A: Yes! Surprisingly, "On-Water" Ugi reactions often proceed very well due to the hydrophobic effect, even if reagents aren't fully soluble. However, 1.0 M - 2.0 M concentrations are still required (slurry form).
Standard Optimized Protocol
Reagents:
-
Aldehyde (1.2 mmol)
-
Carboxylic Acid (1.0 mmol)
-
Isocyanide (1.0 mmol)
-
Solvent: Methanol (anhydrous preferred)
Procedure:
-
Imine Formation: In a 4mL vial, combine Amine (1.2 eq) and Aldehyde (1.2 eq) in Methanol (0.5 mL).
-
Note: This results in a highly concentrated solution (~2.0 M).
-
Stir at Room Temperature (RT) for 30–60 minutes. (Add 3Å molecular sieves if the amine is non-nucleophilic/sterically hindered).
-
-
Addition: Add the Carboxylic Acid (1.0 eq). Stir for 5 minutes.
-
Activation: Add the Isocyanide (1.0 eq) last.
-
Total Volume Check: Ensure total solvent volume is ~1.0 mL (Target Conc: 1.0 M).
-
-
Reaction: Seal the vial and stir at RT for 12–24 hours.
-
Workup:
-
If Solid: Filter and wash with small amounts of cold MeOH and Et2O.
-
If Solution: Evaporate solvent. Redissolve in DCM, wash with 1N HCl (removes excess amine) and sat. NaHCO3 (removes excess acid). Dry and concentrate.
-
References
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210.
-
Bradley, J. C., et al. (2008).[3] Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. Journal of Visualized Experiments, (21), e942.[3]
-
Eldehna, W. M., et al. (2020).[4] Recent advances in the Ugi multicomponent reaction: A green perspective. Green Chemistry Letters and Reviews, 13(4), 283-305.
-
BenchChem Technical Support. (2025). Optimizing Solvent Conditions for Isocyanide Reactions.
Sources
Impact of temperature and reaction time on Passerini reaction outcomes.
Welcome to the Technical Support Center for Multicomponent Reactions (MCRs). As a Senior Application Scientist, I have designed this guide to address the nuanced kinetic and thermodynamic challenges researchers face when optimizing the Passerini three-component reaction (P-3CR).
While the P-3CR is celebrated for its atom economy and operational simplicity, achieving quantitative conversion without triggering degradation pathways requires a precise balancing act between temperature and reaction time. This guide moves beyond basic troubleshooting to explain the mechanistic causality behind your experimental outcomes.
Mechanistic Overview: The Role of Temperature and Time
To troubleshoot effectively, we must first understand the reaction's pathway. In aprotic solvents, the Passerini reaction proceeds via a concerted mechanism involving a hydrogen-bonded cluster of the carboxylic acid and the carbonyl compound, which is subsequently attacked by the isocyanide[1]. Temperature dictates the energy available to overcome the activation barrier of the rate-determining Mumm rearrangement, while reaction time determines the window of opportunity for both product formation and reactant degradation.
Caption: Mechanistic pathways of the Passerini reaction highlighting temperature and time vulnerabilities.
Troubleshooting FAQs: Kinetics, Yields, and Side Reactions
Q1: My Passerini reaction is stalling at room temperature with low conversion. Should I increase the temperature or extend the reaction time? A1: This depends entirely on the nucleophilicity of your acid and isocyanide. While standard P-3CRs proceed smoothly at room temperature over 12–48 hours[2], using sterically hindered or electronically deactivated components (such as phthalimide as an acid surrogate) results in sluggish kinetics. In these cases, extending the time at room temperature will not overcome the activation barrier. You must increase the temperature. For example, elevating the reaction temperature to 80 °C in dichloromethane (DCM) can accelerate the reaction time to just 4 hours and boost yields up to 90%[3].
Q2: I increased the temperature to drive conversion, but now I observe a dark, sticky precipitate and a drop in yield. What happened? A2: You are observing isocyanide polymerization and degradation. Isocyanides are highly sensitive species. While thermal activation can push a sluggish reaction forward, excessive heat—especially when combined with prolonged reaction times—causes the isocyanide to decompose or polymerize before it can be trapped by the H-bonded cluster[4]. If you must use high temperatures, you must strictly limit the reaction time and monitor the mixture hourly.
Q3: How does my choice of solvent alter the optimal reaction time? A3: Solvents dictate the reaction mechanism and the stability of intermediates. In strongly acidic, fluorinated solvents like hexafluoroisopropanol (HFIP), the nitrilium ion is highly stabilized, accelerating the reaction dramatically. In such environments, maximum yield is often reached in just 1 hour at room temperature[5]. However, if you leave this same reaction stirring overnight (extended time), the acidic environment will promote the hydrolysis of the isocyanide, leading to severe product decomposition and drastically reduced yields[6].
Q4: Can lowering the temperature actually improve my reaction outcomes? A4: Yes, particularly when dealing with highly reactive substrates or when stereocontrol is required. Lowering the temperature (e.g., to 0 °C) reduces the kinetic energy of the system, which suppresses competing side reactions (like the formation of two-component α-hydroxy amides) and can slightly increase diastereomeric ratios (d.r.). The trade-off is that the reaction time must be significantly extended to ensure complete conversion[7].
Quantitative Data: Interplay of Temperature and Time
To illustrate the causality of these parameters, the following table summarizes field-validated data demonstrating how temperature and time adjustments dictate P-3CR success across different chemical environments.
| Acid Component | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation / Causality |
| Phthalimide | DCM | 25 | 24 | <20 | Sluggish kinetics; thermal energy insufficient to overcome activation barrier[3]. |
| Phthalimide | DCM | 80 | 4 | 90 | Thermal activation overcomes barrier; short time prevents degradation[3]. |
| HFIP (Acid/Solvent) | HFIP | 25 | 1 | >85 | Highly acidic environment accelerates nitrilium formation; rapid completion[5]. |
| HFIP (Acid/Solvent) | HFIP | 25 | >6 | <50 | Extended time in acidic media leads to isocyanide hydrolysis and decomposition[5]. |
| Acetic Acid | iPr₂O | 0 | 24 | >90 | Lower temperature suppresses side reactions and improves stereoselectivity[7]. |
Self-Validating Experimental Protocol: Temperature-Optimized P-3CR
This protocol is designed as a self-validating system. Each step includes built-in checks to ensure the reaction is proceeding via the desired mechanistic pathway rather than degrading.
Objective: Synthesize an α-acyloxy amide using a thermally activated Passerini reaction (optimized for less reactive components).
Materials:
-
Aldehyde (1.0 eq)
-
Carboxylic Acid / Acid Surrogate (1.0 eq)
-
Isocyanide (1.0 - 1.2 eq)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Pre-Assembly of the H-Bonded Cluster: In a pressure-rated reaction vial (to prevent solvent loss at elevated temperatures), dissolve the carboxylic acid (1.0 eq) and the aldehyde (1.0 eq) in anhydrous DCM (0.5 M concentration).
-
Causality: Stirring these two components first for 10 minutes allows the requisite hydrogen-bonded cluster to form before the sensitive isocyanide is introduced, minimizing two-component side reactions.
-
-
Isocyanide Addition: Add the isocyanide (1.0 eq) dropwise to the mixture at room temperature. Seal the vial securely.
-
Thermal Initiation: Transfer the sealed vial to a pre-heated oil bath or heating block set to 50–80 °C (depending on substrate inertness)[3].
-
Kinetic Monitoring (The Validation Step): Monitor the reaction strictly via TLC or LC-MS every 60 minutes.
-
Validation Check: Look for the disappearance of the isocyanide. If the reaction mixture rapidly changes from pale yellow to dark brown or black, isocyanide polymerization is occurring[6]. Immediately remove from heat to salvage the existing product.
-
-
Quenching and Work-up: Once the aldehyde/isocyanide is consumed (typically 2–4 hours at elevated temperatures), remove the vial from heat and cool to room temperature. Dilute the mixture with additional DCM.
-
Purification: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid) and brine[2]. Dry over anhydrous MgSO₄, filter, and concentrate under vacuum. Purify via flash column chromatography.
Optimization Workflow
Use the following decision tree to dynamically adjust your parameters based on real-time experimental feedback.
Caption: Troubleshooting workflow for optimizing temperature and time in Passerini reactions.
References
-
Exploring Phthalimide as the Acid Component in the Passerini Reaction ACS Publications URL:[Link]
-
Passerini Multicomponent Reactions with Plant-Derived Phenolic Acids for the Synthesis of Poly(ester-amide)s Interreg Vlaanderen-Nederland URL: [Link]
-
Passerini Reactions on Biocatalytically Derived Chiral Azetidines Semantic Scholar URL: [Link]
-
Hexafluoroisopropanol as the Acid Component in the Passerini Reaction: One-Pot Access to β-Amino Alcohols ACS Publications URL: [Link]
-
Passerini reaction Wikipedia URL:[Link]
Sources
Comprehensive Comparison Guide: 2-Isocyano-N,N-dimethylacetamide vs. Aliphatic Isocyanides in Multicomponent Synthesis
Executive Summary
The rational selection of isocyanides is the cornerstone of successful Isocyanide-Based Multicomponent Reactions (IMCRs). While simple aliphatic isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide) are traditional staples for Ugi and Passerini reactions, functionalized
This guide provides an objective, data-driven comparison of DMA-NC against standard aliphatic alternatives. By analyzing structural causality, divergent reactivity pathways, and experimental performance, this document serves as an authoritative framework for researchers designing peptidomimetic libraries, macrocycles, and asymmetric cycloadducts.
Physicochemical & Structural Profiling
The physical state and sensory properties of an isocyanide dictate its utility in high-throughput combinatorial chemistry. Standard aliphatic isocyanides are notorious for their extreme volatility and penetrating, repulsive odors, which complicate handling and require rigorous fume hood decontamination.
In contrast, amino-acid-derived isocyanoamides like DMA-NC are typically isolated as highly pure, colorless, and odorless solids[1].
Table 1: Comparative Physicochemical Properties
| Reagent | Structure Type | Phase (RT) | Odor Profile | Steric Hindrance | Electronic Nature |
| 2-Isocyano-N,N-dimethylacetamide | Solid[1] | Odorless[1] | Moderate | High | |
| tert-Butyl Isocyanide | Branched Aliphatic | Liquid | Severe / Foul | High | Purely Nucleophilic |
| Cyclohexyl Isocyanide | Cyclic Aliphatic | Liquid | Severe / Foul | High | Purely Nucleophilic |
| Methyl Isocyanoacetate | Liquid | Moderate | Low | High |
Causality of Physical State: The N,N-dimethylamide moiety in DMA-NC introduces strong intermolecular dipole-dipole interactions and potential hydrogen bond accepting capabilities. This drastically lowers the vapor pressure, rendering the compound a stable, odorless solid[1]. This property alone makes DMA-NC vastly superior for parallel synthesis arrays where cross-contamination of volatile isocyanides is a critical failure point[1].
Mechanistic Divergence: Nucleophilicity vs. -Acidity
The defining chemical feature of DMA-NC is its dual reactivity. While standard aliphatic isocyanides act exclusively as C-nucleophiles (attacking imines or activated carbonyls), the electron-withdrawing (EWG) nature of the dimethylamide group in DMA-NC significantly increases the acidity of the adjacent
This unlocks two divergent mechanistic pathways depending on the reaction conditions:
-
Pathway A (Standard IMCR): In polar protic solvents, DMA-NC undergoes standard
-addition to iminium ions, followed by a Mumm rearrangement to yield Ugi-4CR bis-amides[3]. -
Pathway B (
-Deprotonation): In the presence of bases or transition metal catalysts (e.g., Au, Ag), the -proton is abstracted. The resulting carbanion participates in [3+2] cycloadditions or truncated Passerini reactions to form 5-aminooxazoles[4].
Divergent mechanistic pathways of DMA-NC: Standard Ugi-4CR vs.
Comparative Performance in Key Applications
A. Ugi-4CR and Peptidomimetic Synthesis
In standard Ugi four-component reactions (U-4CR), aliphatic isocyanides generally perform well, but their reactivity is heavily dictated by steric hindrance. DMA-NC exhibits excellent reactivity profiles in polar protic solvents like methanol (MeOH) or 2,2,2-trifluoroethanol (TFE)[3]. Because it is less sterically encumbered than tert-butyl isocyanide, it rapidly attacks the iminium intermediate, minimizing side reactions.
B. Macrocyclodepsipeptide Synthesis
DMA-NC is uniquely suited for advanced macrocyclizations where standard aliphatic isocyanides fail. In Zhu's methodology, DMA-NC is utilized in a truncated Passerini reaction to synthesize a highly functionalized 5-aminooxazole[4]. This oxazole acts as an internal activating group for a terminal carboxylic acid, enabling a controlled, ecologically benign macrocyclization to form cyclodepsipeptides[4]. Simple aliphatic isocyanides cannot form this critical oxazole intermediate.
C. Asymmetric Aldol Reactions & Stereoselectivity
When subjected to Gold(I)-catalyzed asymmetric aldol reactions with polyfluorinated benzaldehydes, the choice of
-
Methyl isocyanoacetate yields a mixture favoring the cis-oxazoline with moderate enantiomeric excess (ee)[2].
-
DMA-NC dramatically alters the stereodifferentiation, providing dominant formation of the trans-oxazoline (77–92% yield) with exceptional enantioselectivity (80–94% ee)[2].
-
Causality: The bulkier N,N-dimethylamide group of DMA-NC interacts more intimately with the chiral pocket of the ferrocenylphosphine-Au(I) catalyst, enforcing a rigid transition state that strongly favors the trans geometry[2].
Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.
Protocol 1: Self-Validating Ugi-4CR Synthesis of Bis-Amides
Objective: High-throughput synthesis of peptidomimetic scaffolds.
-
Imine Pre-formation: In a dry flask, dissolve 1.0 mmol of primary amine and 1.0 mmol of aldehyde in 1.0 mL of Methanol (MeOH). Stir for 30 minutes at room temperature.
-
Causality: Pre-forming the imine is critical to prevent the isocyanide and carboxylic acid from prematurely reacting via the competing Passerini 3-CR pathway[3]. MeOH is chosen because polar protic solvents stabilize the highly reactive nitrilium intermediate and facilitate the final Mumm rearrangement via hydrogen bonding[3].
-
-
MCR Assembly: Add 1.0 mmol of carboxylic acid, followed immediately by 1.0 mmol of DMA-NC[5]. Stir for 12-24 hours.
-
Validation: Monitor via TLC (Hexanes/EtOAc). The disappearance of the isocyanide spot and the emergence of a highly polar bis-amide spot confirm reaction progression.
-
-
Workup & Isolation: Evaporate the solvent under reduced pressure. Dissolve the crude in EtOAc, wash with saturated NaHCO
(to remove unreacted acid) and 1 M HCl (to remove unreacted amine).-
Causality: Because DMA-NC is an odorless solid, the workup is drastically simplified compared to volatile isocyanides, eliminating the need for specialized bleach/thiol quenching baths[1].
-
Protocol 2: Gold(I)-Catalyzed Asymmetric Oxazoline Synthesis
Objective: Enantioselective synthesis of trans-oxazolines via [3+2] cycloaddition.
-
Catalyst Activation: In a Schlenk tube under Argon, dissolve 0.05 mmol of chiral ferrocenylphosphine-Gold(I) complex in 2.0 mL of dry CH
Cl . -
Cycloaddition: Add 1.0 mmol of polyfluorinated benzaldehyde and 1.0 mmol of DMA-NC. Stir at room temperature for 48 hours.
-
Causality: The aprotic solvent (CH
Cl ) prevents solvolysis, allowing the Au(I) catalyst to activate the aldehyde and abstract the -proton of DMA-NC, driving the cycloaddition pathway[2].
-
-
Validation & Isolation: The reaction is highly self-validating via
H NMR of the crude mixture; the trans-oxazoline ring protons appear as distinct doublets ( Hz), allowing immediate determination of the diastereomeric ratio (dr) prior to flash column chromatography[2].
Conclusion & Selection Guide
-
Choose Standard Aliphatic Isocyanides (e.g., Cyclohexyl, tert-Butyl) when synthesizing simple, highly lipophilic Ugi/Passerini adducts where the foul odor and liquid state do not impede the workflow.
-
Choose 2-Isocyano-N,N-dimethylacetamide (DMA-NC) when executing parallel combinatorial synthesis (due to its odorless, solid nature)[1], when designing macrocyclization sequences via oxazole intermediates[4], or when high diastereo- and enantioselectivity is required in metal-catalyzed cycloadditions[2].
References
- Title: Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics Source: Beilstein Journal of Organic Chemistry URL
- Title: Activation of a Terminal Carboxylic Acid by an Internal Oxazole: A Novel Synthesis of Macrocyclodepsipeptide Source: Journal of the American Chemical Society URL
- Source: Journal of Combinatorial Chemistry (ACS Publications)
- Title: Gold(I)
- Title: 2-Isocyano-n,n-dimethylacetamide | 68157-98-2 Source: Sigma-Aldrich URL
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. (4S,5R)-5-(2,4,6-trifluorophenyl)-2-oxazoline-4-(N,N-dimethyl)carboxamide - CAS号 157042-74-5 - 摩熵化学 [molaid.com]
- 3. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Isocyano-n,n-dimethylacetamide | 68157-98-2 [sigmaaldrich.com]
A Senior Application Scientist's Guide: Ugi vs. Passerini for α-Aminoacyl Amide Synthesis
In the landscape of medicinal chemistry and drug development, the efficient synthesis of peptidomimetics is a cornerstone for creating novel therapeutics. Among these, α-aminoacyl amides are a privileged scaffold, offering a blend of stability and biological relevance. Multicomponent reactions (MCRs), which combine three or more reactants in a single, atom-economical step, present a powerful strategy for their synthesis.[1][2] Two titans in the MCR field, the Ugi and Passerini reactions, are often considered for this purpose. However, a nuanced understanding of their mechanisms and outputs is critical for selecting the appropriate method. This guide provides an in-depth, objective comparison to inform your synthetic strategy.
The Core Distinction: A Tale of Two Scaffolds
At the outset, it is crucial to understand a fundamental difference: the Ugi reaction directly produces the target α-aminoacyl amide scaffold, whereas the Passerini reaction produces an α-acyloxy amide.[3][4] While structurally related, they are distinct molecular classes. The Passerini product can sometimes be converted to a related structure, but it is not a direct route to an α-aminoacyl amide. This distinction is the most critical factor in choosing between the two reactions for this specific synthetic goal.
The Ugi Four-Component Reaction (U-4CR): The Direct Route
Discovered by Ivar Karl Ugi in 1959, the U-4CR is a one-pot synthesis that masterfully combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide.[5][6] The product is a highly functionalized α-aminoacyl amide, making it an exceptionally efficient method for generating peptide-like structures.[7][8]
Mechanistic Pathway
The elegance of the Ugi reaction lies in its convergent sequence of reversible and irreversible steps. The driving force is the final, thermodynamically favorable intramolecular acyl transfer.[5]
-
Imine Formation: The amine and aldehyde (or ketone) condense to form a protonated imine (Schiff base).
-
Nitrilium Ion Formation: The nucleophilic isocyanide attacks the electrophilic imine, generating a key nitrilium ion intermediate.
-
Carboxylate Addition: The carboxylate anion attacks the nitrilium ion, forming an α-adduct intermediate.
-
Mumm Rearrangement: A subsequent intramolecular acyl transfer yields the stable α-aminoacyl amide product, with water as the only byproduct.[9]
Caption: Mechanism of the Ugi Four-Component Reaction (U-4CR).
The Passerini Three-Component Reaction (P-3CR): An Indirect Approach
First reported by Mario Passerini in 1921, the P-3CR is one of the oldest MCRs.[10][11] It combines a carbonyl compound, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide.[12] While a powerful tool for generating depsipeptides and other functionalized molecules, it does not directly produce the α-aminoacyl amide backbone.[13]
Mechanistic Pathway
The Passerini reaction is believed to proceed through a concerted, trimolecular pathway, particularly in aprotic solvents where hydrogen bonding plays a key role.[10][14]
-
Intermediate Formation: The carbonyl compound and carboxylic acid are thought to form an H-bonded cluster, which enhances the electrophilicity of the carbonyl carbon.
-
Concerted Attack: The isocyanide adds to the carbonyl carbon in a concerted fashion with the attack of the carboxylate oxygen.
-
Rearrangement: The resulting intermediate undergoes a Mumm-type rearrangement to afford the final α-acyloxy amide product.[10]
Caption: Comparative synthetic workflows for Ugi (direct) vs. Passerini (indirect).
Protocol 1: Ugi Synthesis of an α-Aminoacyl Amide
Causality: This protocol leverages a polar protic solvent like methanol (MeOH) which effectively solvates the ionic intermediates (e.g., the protonated imine) and facilitates the reaction, which typically requires no external catalyst. [6]
-
Preparation : To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and aldehyde (1.0 eq) in methanol (0.5 M).
-
Imine Formation : Stir the mixture at room temperature for 30-60 minutes to allow for pre-formation of the imine.
-
Component Addition : Add the carboxylic acid (1.0 eq) to the flask, followed by the dropwise addition of the isocyanide (1.0 eq). Safety Note: Isocyanides are volatile and have strong, unpleasant odors. This step must be performed in a well-ventilated fume hood.
-
Reaction : Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup : Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification : Dissolve the crude residue in a suitable solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the final product via flash column chromatography on silica gel.
Protocol 2: Passerini Synthesis of an α-Acyloxy Amide
Causality: This reaction is often performed in aprotic solvents like dichloromethane (DCM) to favor the proposed cyclic transition state. [14]High concentrations of reactants are also beneficial. [10]
-
Preparation : To a flame-dried round-bottom flask, add the carboxylic acid (1.0 eq) and the aldehyde (1.0 eq) in an aprotic solvent such as dichloromethane (DCM) at a high concentration (e.g., 1-2 M).
-
Reaction Initiation : Cool the mixture to 0 °C in an ice bath. Add the isocyanide (1.0 eq) dropwise.
-
Reaction : Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup : Once the reaction is complete, dilute the mixture with the solvent (DCM) and wash sequentially with saturated NaHCO₃ solution and brine.
-
Purification : Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can then be purified by flash chromatography or recrystallization to yield the pure α-acyloxy amide.
Conclusion and Recommendation
For the specific goal of synthesizing α-aminoacyl amides , the Ugi reaction is unequivocally the superior method . Its four-component nature allows for the direct, one-pot construction of the target peptide-like scaffold with high efficiency and structural diversity. [3][6] The Passerini reaction, while an elegant and powerful multicomponent reaction, produces a fundamentally different product: an α-acyloxy amide. [12]It should be the method of choice when that specific scaffold is the desired target. Using the Passerini reaction as a starting point for α-aminoacyl amide synthesis is an indirect, multi-step process that negates the primary efficiency advantages of MCRs.
Therefore, for researchers, scientists, and drug development professionals aiming to build libraries of peptidomimetics based on the α-aminoacyl amide core, the Ugi reaction should be the primary synthetic tool.
References
-
Organic Chemistry Portal. (n.d.). Ugi Reaction. Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Passerini reaction. Wikipedia. [Link]
-
Cioc, R. C., et al. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. MDPI. [Link]
-
El-Sayed, N. S., et al. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. PMC. [Link]
-
O'Reilly, R. K., et al. (2019). Direct comparison of solution and solid phase synthesis of sequence-defined macromolecules. Polymer Chemistry (RSC Publishing). DOI:10.1039/C9PY00558G. [Link]
-
ResearchGate. (n.d.). Comparison of state‐of‐the‐art with the novel multicomponent reaction (MCR) approach towards stable and functionalized parallel β‐sheets. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Passerini Reaction. Organic Chemistry Portal. [Link]
-
Banfi, L., et al. (2021). The 100 facets of the Passerini reaction. PMC. [Link]
-
Domling, A. (2022). Innovations and Inventions: Why Was the Ugi Reaction Discovered Only 37 Years after the Passerini Reaction?. PMC. [Link]
-
ResearchGate. (n.d.). Short synthesis of protease inhibitors via modified Passerini condensation of N-Boc-α-aminoaldehydes. ResearchGate. [Link]
-
Kazmaier, U. (2011). A straightforward approach towards combined α-amino and α-hydroxy acids based on Passerini reactions. PMC. [Link]
- Wessjohann, L. A. (n.d.). Multicomponent Reactions, Amphoteric Molecules in MCRs.
-
Banfi, L., et al. (2003). Passerini reaction--amine deprotection--acyl migration (PADAM): A convenient strategy for the solid-phase preparation of peptidomimetic compounds. PubMed. [Link]
-
ResearchGate. (n.d.). Two decades of recent advances of Passerini reactions: synthetic and potential pharmaceutical applications. ResearchGate. [Link]
-
ResearchGate. (n.d.). Ugi and Passerini Reactions as Successful Models for Investigating Multicomponent Reactions. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Synthesis & Characterization of Heterocyclic Amide Derivative via Ugi Reaction. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Synthesis of α-amino thioamides and mechanism of the reductive Ugi.... ResearchGate. [Link]
-
RSC Publishing. (n.d.). Formation of unexpected α-amino amidine through three-component 'UGI condensation reaction'. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Passerini and Ugi reactions. (A) Preparation of α‐acyloxy carboxamides.... ResearchGate. [Link]
-
Beilstein Journals. (2011, September 19). A straightforward approach towards combined α-amino and α-hydroxy acids based on Passerini reactions. Beilstein Journals. [Link]
-
Organic Reactions. (n.d.). The Passerini Reaction. Organic Reactions. [Link]
-
Kumar, A., et al. (2014). Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines. PMC. [Link]
-
Preprints.org. (2023, June 5). Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis and Applications. Preprints.org. [Link]
-
ResearchGate. (n.d.). Two decades of recent advances of Ugi reactions: Synthetic and pharmaceutical applications. ResearchGate. [Link]
-
Beilstein Journals. (2019, April 4). Synthesis of a novel category of pseudo-peptides using an Ugi three-component reaction of levulinic acid as bifunctional substrate, amines, and amino acid-based isocyanides. Beilstein Journals. [Link]
-
RSC Publishing. (n.d.). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Publishing. [Link]
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- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ugi Reaction [organic-chemistry.org]
- 8. BJOC - Synthesis of a novel category of pseudo-peptides using an Ugi three-component reaction of levulinic acid as bifunctional substrate, amines, and amino acid-based isocyanides [beilstein-journals.org]
- 9. mdpi.com [mdpi.com]
- 10. Passerini reaction - Wikipedia [en.wikipedia.org]
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- 13. researchgate.net [researchgate.net]
- 14. Passerini Reaction [organic-chemistry.org]
Comparative Spectroscopic Guide: Characterizing Ugi and Passerini Multicomponent Adducts
Executive Summary & Core Challenge
Isocyanide-based Multicomponent Reactions (IMCRs) are cornerstones of combinatorial chemistry, enabling the rapid assembly of peptidomimetic libraries. However, the structural similarity between the Passerini (3-component) and Ugi (4-component) scaffolds often leads to misidentification.
The core challenge lies in the "Passerini Trap": under suboptimal Ugi conditions (e.g., sterically hindered amines or poor imine formation), the reaction often reverts to a Passerini pathway, yielding an
This guide provides a definitive spectroscopic framework to distinguish these scaffolds, focusing on the causality between reaction mechanism and spectral signature.
Mechanistic Divergence: The Spectral Basis
To interpret the spectra, one must understand the structural origin of the signals. The divergence occurs at the electrophilic trap of the isocyanide.
-
Passerini Reaction (P-3CR): The isocyanide attacks a protonated carbonyl (aldehyde/ketone), leading to an Ester-Amide scaffold.
-
Ugi Reaction (U-4CR): The isocyanide attacks a protonated imine (formed from amine + carbonyl), leading to a Bis-Amide scaffold.
Workflow Diagram: Mechanistic Divergence
The following diagram illustrates the critical decision points in the reaction pathway that dictate the final chemical structure.
Figure 1: Mechanistic divergence between Passerini and Ugi pathways. Note the "Failure" path (dashed red) where failed imine formation in Ugi conditions leads to Passerini byproducts.
Comparative Spectroscopic Analysis
A. Infrared Spectroscopy (IR): The "Smoking Gun"
IR is the fastest method to screen for the "Passerini Trap."
-
Passerini (Ester): The presence of an ester carbonyl is definitive. Look for the "Rule of Three": a strong C=O stretch (~1740 cm⁻¹) and two C-O stretches (1000–1300 cm⁻¹).
-
Ugi (Bis-Amide): You will see amide bands (Amide I & II). Crucially, the high-frequency ester peak will be absent .
| Feature | Passerini Product ( | Ugi Product ( |
| C=O[1] (Ester) | ~1735–1750 cm⁻¹ (Strong) | ABSENT |
| C=O (Amide) | ~1670–1690 cm⁻¹ | ~1630–1690 cm⁻¹ (Often two bands) |
| N-H Stretch | Single band (~3300 cm⁻¹) | Single band (~3300 cm⁻¹) |
B. Nuclear Magnetic Resonance (NMR)
NMR provides the definitive structural proof. The key diagnostic is the
1. Proton NMR (
H)
-
Passerini (
-H): The proton is adjacent to an Oxygen (ester). This is highly electronegative, causing significant deshielding.-
Shift:5.0 – 6.5 ppm (typically singlet or doublet depending on R-groups).
-
-
Ugi (
-H): The proton is adjacent to a Nitrogen (amide). This is less electronegative than oxygen.-
Shift:4.5 – 5.5 ppm .
-
Coupling: Often appears as a broad doublet or multiplet due to coupling with the adjacent amide NH.
-
2. The "Split Peak" Trap (Stereochemistry)
Expert Insight: Both reactions generate a new stereocenter. If your starting materials (e.g., the amine or acid) are chiral, the product will be a mixture of diastereomers .
-
Observation: You will see "doubling" of peaks in the NMR (e.g., two singlets for a t-butyl group, two sets of aromatic signals).
-
Validation: Do not mistake this for impurity. Integrate the signals; they should sum to the expected proton count (e.g., 1H total for the two
-methine peaks).
C. Mass Spectrometry (MS)
While HRMS confirms the formula, MS/MS fragmentation patterns are distinct.
-
Ugi: Fragmentation often occurs at the amide bonds (cleavage of the R-NH-CO bond).
-
Passerini: Fragmentation often involves the loss of the acyl group (R-CO-O) or the ester cleavage.
Experimental Protocols
Protocol A: General Synthesis (Micro-scale Test)
To generate standards for library validation.
-
Solvent: Methanol (MeOH) is the gold standard (0.5 – 1.0 M concentration).
-
Order of Addition (Ugi):
-
Add Aldehyde (1.0 equiv) and Amine (1.0 equiv).
-
Critical Step: Stir for 30–60 mins to pre-form the imine. (Skip this for Passerini).
-
Add Carboxylic Acid (1.0 equiv) and Isocyanide (1.0 equiv).
-
-
Reaction: Stir at ambient temperature for 12–24 hours.
-
Workup: Remove MeOH in vacuo. Dissolve residue in EtOAc, wash with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.
Protocol B: Characterization Workflow
Self-validating logic for product identification.
Figure 2: Logical decision tree for distinguishing Ugi and Passerini products based on spectral data.
Comparative Data Summary
The following table summarizes the key signals expected for a standard benzaldehyde-derived adduct.
| Technique | Parameter | Passerini (Ester-Amide) | Ugi (Bis-Amide) |
| IR | Carbonyl Region | 1740 cm⁻¹ (s) , 1680 cm⁻¹ (s) | 1660 cm⁻¹ (s), 1630 cm⁻¹ (s) |
| NH Signal | 1 Amide NH | 2 Amide NHs (often distinct) | |
| Carbonyls | Ester (~170 ppm) + Amide (~168 ppm) | Two Amides (168–172 ppm) | |
| Appearance | Physical State | Often oil/gum (lower MP) | Often crystalline solid (higher MP) |
References
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition. [Link][2]
-
Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions. [Link][3][4][5][6][7][8][9][10]
-
Girones, D., et al. (2019). Spectroscopic characterization of Ugi and Passerini reaction products. Journal of Chemical Education. (Concept verification for undergraduate labs). [Link]
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. (Standard reference for IR "Rule of Three" and Amide shifts). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Innovations and Inventions: Why Was the Ugi Reaction Discovered Only 37 Years after the Passerini Reaction? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Beyond 2-Isocyano-N,N-dimethylacetamide: A Strategic Guide to Multicomponent Reaction Alternatives
The following guide provides a high-level, technical comparison of alternatives to 2-Isocyano-N,N-dimethylacetamide in multicomponent synthesis. It is designed for researchers requiring precise control over reaction pathways, solubility, and post-condensation modifications.[1]
Executive Summary & Mechanistic Context
2-Isocyano-N,N-dimethylacetamide (ICDMA) is a specialized
-
Terminal C-Reactivity: Acts as the nucleophile in Ugi/Passerini reactions.
- -Proton Acidity: Enables base-mediated cyclizations (e.g., to oxazoles) and increases reactivity toward imines.
However, ICDMA has limitations:
-
Fixed C-Terminus: The resulting dimethylamide moiety is chemically robust, making it difficult to hydrolyze or derivatize further.
-
Solubility Profile: While water-soluble, it can complicate extraction from polar aqueous workups.[1]
-
Availability: Less commoditized than ester-based equivalents.
This guide evaluates three distinct classes of alternatives: Ethyl Isocyanoacetate (The Functional Twin) , Convertible Isocyanides (The "Ejectable" Scaffolds) , and Resin-Bound Isocyanides (The Green Option) .
Comparative Analysis of Alternatives
Alternative A: Ethyl Isocyanoacetate (EIC) – The "Functional Twin"
Best For: Applications requiring the
Mechanism & Utility:
Like ICDMA, Ethyl Isocyanoacetate (EIC) is an
-
Advantage: The ethyl ester group is a "soft" handle. Unlike the robust dimethylamide of ICDMA, the ester in EIC-derived adducts can be saponified to carboxylic acids, reduced to alcohols, or transamidated to form complex peptidomimetics.[1]
-
Disadvantage: Lower water solubility than ICDMA; potential for side-reactions (hydrolysis) under strongly basic conditions.
Alternative B: Armstrong’s Convertible Isocyanide (1-Isocyanocyclohexene)
Best For: Scaffolds where the isocyanide residue must be removed or replaced entirely (e.g., converting the Ugi amide into a carboxylic acid or ester).
Mechanism & Utility: While ICDMA leaves a permanent dimethylacetamide tail, 1-isocyanocyclohexene acts as a temporary placeholder.[1]
-
The "Convertible" Pathway: After the Ugi reaction, the resulting cyclohexenyl amide can be acid-hydrolyzed to release the amine and generate a carboxylic acid/ester at the C-terminus (Mumm rearrangement intercept).
-
Contrast: Use this when the dimethylamide group of ICDMA is a structural liability rather than an asset.
Alternative C: tert-Butyl Isocyanide – The "Steric Standard"
Best For: Simple library generation where
Mechanism & Utility:
-
Reactivity: Lacks the
-acidic protons of ICDMA. It will not participate in oxazole-forming cyclizations (Zhu-type reactions). -
Workup: The resulting tert-butyl amide is highly lipophilic, facilitating easy extraction into organic solvents (DCM/EtOAc), solving the "polar trap" issue often seen with ICDMA.[1]
Data Presentation: Physicochemical & Reactivity Matrix
| Feature | 2-Isocyano-N,N-dimethylacetamide (Target) | Ethyl Isocyanoacetate (Alt A) | 1-Isocyanocyclohexene (Alt B) | tert-Butyl Isocyanide (Alt C) |
| Electronic Class | Neutral / Vinylogous | Electron-Rich / Bulky | ||
| Post-Ugi Fate | Permanent Dimethylamide | Convertible Ester (Hydrolysis/Red.) | Cleavable (to Acid/Ester) | Permanent Amide |
| Oxazole Formation | Yes (Zhu-3CR) | Yes (Zhu-3CR) | No | No |
| Solubility (Product) | High (Polar/Aq) | Moderate (Organic) | Moderate (Organic) | Low (Lipophilic) |
| Atom Economy | High (All atoms incorporated) | High | Low (Auxiliary removed) | High |
| Odor Profile | Moderate/Nauseating | High/Nauseating | High/Nauseating | High/Nauseating |
Experimental Protocols
Protocol 1: Synthesis of 5-Aminooxazoles (Zhu-3CR)
Comparing ICDMA vs. Ethyl Isocyanoacetate
Objective: Synthesis of a 2,4,5-trisubstituted oxazole scaffold.
Reagents:
-
Amine: Benzylamine (1.0 equiv)
-
Aldehyde: Benzaldehyde (1.0 equiv)
-
Isocyanide: ICDMA OR Ethyl Isocyanoacetate (1.0 equiv)
-
Solvent: MeOH (0.5 M concentration)
Workflow:
-
Imine Formation: Dissolve Benzylamine (1.0 mmol) and Benzaldehyde (1.0 mmol) in MeOH (2 mL). Stir at RT for 30 min to pre-form the imine (often indicated by slight heat or turbidity).
-
Addition: Add the Isocyanide (1.0 mmol).
-
Note for ICDMA: Ensure the reagent is fresh; ICDMA can polymerize upon prolonged storage.
-
-
Cyclization: Stir the mixture at 60 °C for 4–6 hours.
-
Mechanistic Insight: The
-acidic position of the isocyanide attacks the iminium ion. The resulting nitrilium intermediate is intercepted by the enol form of the amide/ester carbonyl (intramolecular trap), followed by tautomerization to the oxazole.
-
-
Workup:
-
For ICDMA: Evaporate MeOH. The residue is often an oil. Purify via flash chromatography (DCM/MeOH gradient). Caution: Product is polar.[1]
-
For EIC: Evaporate MeOH. The residue is usually a solid or oil. Purify via flash chromatography (Hex/EtOAc). Advantage: Easier separation due to ester lipophilicity.
-
Outcome:
-
ICDMA Product: 5-(dimethylamino)oxazole derivative. (Hard to modify further).
-
EIC Product: 5-ethoxyoxazole derivative. (Can be hydrolyzed to the oxazolone or modified).
Decision Logic & Pathway Visualization
The following diagram illustrates the decision process for selecting the appropriate isocyanide based on the desired final scaffold and chemical reactivity.
Figure 1: Decision tree for selecting isocyanide reagents in multicomponent synthesis.
Scientific Integrity & Mechanistic Validation
Trustworthiness of the Protocol
The "Dual Reactivity" of
-
Validation Check: If using ICDMA, the absence of an external acid is critical for oxazole formation.[1] If an acid is added (Ugi-4CR conditions), the linear amide will form instead of the cyclic oxazole.
Green Chemistry Considerations
-
Odor Control: While ICDMA and EIC are noxious, they are less volatile than lower alkyl isocyanides (e.g., ethyl isocyanide).[1] For strict "odorless" requirements, resin-bound isocyanoacetates (e.g., on Wang resin) are the superior, albeit more expensive, alternative.[1]
References
-
Dömling, A., & Ugi, I. (2000).[1] Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210.[1] Link
-
Zhu, J. (2003).[1] Recent Developments in the Isonitrile-Based Multicomponent Synthesis of Heterocycles. European Journal of Organic Chemistry, 2003(7), 1133–1144.[1] Link
-
Bienaymé, H., & Bouzid, K. (1998).[1] A New Heterocyclic Multicomponent Reaction for the Synthesis of 5-Aminooxazole Libraries. Angewandte Chemie International Edition, 37(16), 2234–2237.[1] Link
-
Keating, T. A., & Armstrong, R. W. (1996).[1] Post-Condensation Modifications of Ugi Four-Component Condensation Products: 1-Isocyanocyclohexene as a Convertible Isocyanide. Journal of the American Chemical Society, 118(11), 2574–2583.[1] Link
-
Pirrung, M. C., & Ghorai, S. (2006).[1] Versatile, Fragrant, Convertible Isonitriles.[1][2] Journal of the American Chemical Society, 128(36), 11772–11773.[1] Link
Sources
Assessing the Diastereoselectivity of Passerini Reactions with Chiral Reagents: A Comprehensive Comparison Guide
Executive Summary & Mechanistic Context
The Passerini three-component reaction (P-3CR) is a foundational isocyanide-based multicomponent reaction (IMCR) utilized extensively in drug development and diversity-oriented synthesis. It enables the highly atom-economical assembly of α-acyloxyamides from an aldehyde, a carboxylic acid, and an isocyanide[1]. Despite its synthetic utility, achieving high diastereoselectivity (dr) or enantioselectivity (ee) in the classical P-3CR has historically been a formidable challenge[2].
The core issue stems from the geometry of the isocyanide. Because isocyanides are linear and possess minimal steric bulk, they exhibit poor facial discrimination when attacking the hydrogen-bonded cluster of the carbonyl and carboxylic acid[3]. Consequently, classical P-3CRs utilizing chiral pool reagents often yield nearly racemic mixtures or poor diastereomeric ratios (typically not exceeding 4:1)[2]. To overcome this limitation and enforce strict stereocontrol, modern methodologies have transitioned from purely steric induction to chelation-controlled and organocatalytic pathways.
Mechanistic Basis of Stereocontrol
To understand how to optimize the P-3CR, one must examine the causality behind the transition state. In a standard reaction, the mechanism is concerted: the carboxylic acid and aldehyde form a relatively flexible, non-polar cyclic hydrogen-bonded network[1]. Without a rigid pre-organization, the isocyanide attacks from both faces indiscriminately.
To enforce stereocontrol, the transition state must be rigidified using one of two primary mechanisms:
-
Chelation Control (Lewis Acids): The introduction of Lewis acids (e.g., Cu(II), Zn(II)) allows for bidentate coordination. If a chiral aldehyde containing a secondary coordinating group (such as an adjacent ether or ester) is used, the Lewis acid locks the conformation, directing the isocyanide to the less hindered face[2]. Alternatively, an achiral substrate can be coordinated by a chiral metal-ligand complex (e.g., Cu(II)-bispybox) to create a highly specific chiral pocket[4].
-
Organocatalytic Dual Activation: Chiral phosphoric acids (CPAs) form highly structured heterodimers with the carboxylic acid, simultaneously activating the aldehyde via hydrogen bonding. This creates a rigid, chiral microenvironment that dictates the trajectory of the isocyanide attack[5].
Mechanistic divergence between classical and stereocontrolled Passerini reactions.
Comparison of Chiral Induction Strategies
This guide evaluates the three most robust strategies currently utilized by synthetic chemists to control the stereochemical outcome of the newly formed C-C bond.
Strategy A: Chiral Pool Aldehydes + Achiral Lewis Acids
-
Mechanism: Substrate-directed chelation control.
-
Overview: This method utilizes biobased chiral aldehydes (e.g., derived from desymmetrized erythritol) combined with an achiral Lewis acid like ZnBr₂ or Cu(OTf)₂[3]. The Lewis acid coordinates both the aldehyde carbonyl and an adjacent heteroatom on the chiral substrate, overriding the inherent flexibility of the molecule.
-
Pros: Leverages inexpensive, renewable chiral pools; avoids the synthesis of complex chiral ligands.
-
Cons: Highly substrate-specific. The aldehyde must possess a coordinating group at the α- or β-position to form the chelate.
Strategy B: Chiral Lewis Acid Catalysis
-
Mechanism: Catalyst-directed chelation control.
-
Overview: For purely achiral substrates, chiral Lewis acids such as Cu(II)-bispybox complexes provide excellent enantiocontrol[4]. The reaction proceeds via ligand-accelerated catalysis.
-
Pros: Predictable stereochemical outcomes; high enantioselectivity.
-
Cons: Requires bidentate substrates (e.g., benzyloxyacetaldehyde) to form a stable chelate with the chiral copper center, limiting the scope of aliphatic aldehydes.
Strategy C: Chiral Phosphoric Acid (CPA) Organocatalysis
-
Mechanism: Hydrogen-bond directed organocatalysis.
-
Overview: The most versatile modern approach employs chiral SPINOL- or BINOL-derived phosphoric acids. This metal-free protocol tolerates a wide range of aliphatic and aromatic substrates, delivering unprecedented enantioselectivities (often >90% ee)[1][5].
-
Pros: Exceptionally broad substrate scope; metal-free; highly tunable catalyst structures.
-
Cons: CPA catalysts can be synthetically demanding to prepare; the reaction is highly sensitive to moisture, which can disrupt the H-bonded transition state[1].
Quantitative Performance Comparison
| Strategy | Catalyst / Promoter | Reagent Scope | Yield (%) | Stereocontrol | Reference |
| A. Chiral Pool + Achiral LA | ZnBr₂ or Cu(OTf)₂ (1.0 eq) | α-Chiral aldehydes (erythritol-derived) | 65 - 85% | Up to 86:14 (dr) | Moni et al.[2] |
| B. Chiral Lewis Acid | Cu(II)-bispybox (20 mol%) | Bidentate aldehydes (e.g., benzyloxyacetaldehyde) | 70 - 98% | Up to 98% (ee) | Andreana et al.[4] |
| C. CPA Organocatalysis | Chiral Phosphoric Acid (10 mol%) | Broad (Aromatic/Aliphatic aldehydes & acids) | 80 - 99% | 84 - 99% (ee) | Zhang et al.[5] |
Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality for each critical parameter is explicitly defined.
Protocol 1: CPA-Catalyzed Enantioselective P-3CR (Strategy C)
-
Causality Check: Moisture is the primary enemy of organocatalytic P-3CRs because water competitively hydrogen-bonds with the CPA, destroying the rigid transition state[1]. Strict anhydrous conditions are mandatory.
-
Preparation: Flame-dry a Schlenk tube under vacuum and backfill with argon. Add the Chiral Phosphoric Acid catalyst (10 mol%) and anhydrous CH₂Cl₂ (0.1 M relative to the aldehyde).
-
Pre-organization: Add the carboxylic acid (1.2 equiv) and the aldehyde (1.0 equiv) to the solution. Causality: Stir the mixture at room temperature for 30 minutes. This incubation period is critical to allow the CPA, acid, and aldehyde to form the activated, hydrogen-bonded heterodimer before the highly reactive isocyanide is introduced[5].
-
Isocyanide Addition: Cool the reaction mixture to 0 °C. Add the isocyanide (1.2 equiv) dropwise. Causality: The α-addition is exothermic. Elevated temperatures increase the conformational flexibility of the transition state, which severely degrades the enantiomeric excess.
-
Self-Validation & Monitoring: Monitor the reaction via TLC and Chiral HPLC. Pull a 10 µL aliquot, quench with saturated NaHCO₃, extract with hexanes, and inject onto a Chiralcel OD-H column. This ensures the ee is measured directly from the crude mixture, ruling out artifactual chiral fractionation during silica gel chromatography.
-
Purification: Once complete (typically 12-24 hours), quench with water, extract with CH₂Cl₂, dry over Na₂SO₄, and purify via flash column chromatography.
Protocol 2: Lewis Acid-Promoted Diastereoselective P-3CR (Strategy A)
-
Preparation: In a dry round-bottom flask under nitrogen, dissolve the biobased chiral aldehyde (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M).
-
Chelation: Add ZnBr₂ (1.0 equiv) and stir for 15 minutes at room temperature. Causality: ZnBr₂ acts as a bidentate coordinating agent, locking the chiral aldehyde's oxygen atoms into a rigid ring structure, which sterically blocks one face of the carbonyl[2].
-
Reaction: Add the carboxylic acid (1.0 equiv), cool to -20 °C, and add the isocyanide (1.1 equiv) dropwise.
-
Quenching: Quench the reaction cold with a pH 7 phosphate buffer. Causality: Highly acidic or basic aqueous quenches can cause epimerization of the newly formed α-stereocenter.
-
Analysis: Determine the diastereomeric ratio (dr) of the crude mixture via ¹H NMR integration of the distinct α-proton signals before proceeding to column chromatography.
Standardized workflow for catalytic stereoselective Passerini reactions.
References
-
Moni, L., Banfi, L., Basso, A., Martino, E., & Riva, R. "Diastereoselective Passerini Reaction of Biobased Chiral Aldehydes: Divergent Synthesis of Various Polyfunctionalized Heterocycles." Organic Letters 18.7 (2016): 1638-1641. 2
-
Andreana, P. R., Liu, C. C., & Schreiber, S. L. "Stereochemical Control of the Passerini Reaction." Organic Letters 6.23 (2004): 4231-4233. 4
-
Zhang, J., Lin, S.-X., Cheng, D.-J., Liu, X.-Y., & Tan, B. "Phosphoric Acid-Catalyzed Asymmetric Classic Passerini Reaction." Journal of the American Chemical Society 137.44 (2015): 14039-14042. 5
-
"The 100 facets of the Passerini reaction." RSC Advances (2021).1
Sources
Comparative analysis of solvent effects on the Ugi and Passerini reaction mechanisms.
[1][2]
Executive Summary
In the landscape of Isocyanide-based Multicomponent Reactions (IMCRs), the Ugi and Passerini reactions stand as pillars for generating peptidomimetic diversity. However, their mechanistic divergence dictates opposing solvent preferences that are critical for reaction optimization.
This guide provides an in-depth technical analysis of how solvent polarity, hydrogen-bonding capability, and cohesive energy density drive the reaction pathways. While the Ugi reaction classically demands polar protic solvents (e.g., Methanol) to stabilize ionic intermediates, the Passerini reaction often favors aprotic non-polar solvents (e.g., DCM) to support a concerted transition state. Crucially, we analyze the modern "On-Water" effect, which accelerates both reactions up to 300-fold, challenging traditional solvation models.
Mechanistic Foundations & Solvent Influence[1][3][4][5][6][7][8][9]
To select the optimal solvent, one must understand the rate-determining steps (RDS) and the nature of the transition states (TS) for each reaction.
The Passerini Reaction (P-3CR)
Mechanism: The reaction between a carboxylic acid, an aldehyde/ketone, and an isocyanide.[1][2][3][4][5][6]
-
Non-Polar Pathway (Concerted): In aprotic solvents (DCM, Toluene), the reaction proceeds via a concerted, cyclic transition state involving a hydrogen-bonded cluster. This pathway is non-ionic and is often faster in low-dielectric media.
-
Polar Pathway (Ionic): In polar solvents, it may proceed via a nitrilium ion, but this is often slower due to the solvation shell impeding the trimolecular collision, unless specific H-bond donors (like TFE or Water) are used to activate the carbonyl.
The Ugi Reaction (U-4CR)
Mechanism: The reaction between an amine, an aldehyde/ketone, a carboxylic acid, and an isocyanide.[1][7][8][9]
-
Ionic Pathway: The reaction is fundamentally ionic.[3] It requires the formation of an iminium ion (from amine + aldehyde).[10][9] The solvent must support charge separation.
-
Solvent Role: Polar protic solvents (MeOH) are essential to:
-
Facilitate imine formation (often the bottleneck).
-
Stabilize the high-energy nitrilium ion intermediate.
-
Assist in the final Mumm rearrangement via proton transfer.
-
Mechanistic Visualization
The following diagram contrasts the solvent-dependent pathways.
Caption: Mechanistic divergence of P-3CR and U-4CR highlighting solvent-dependent intermediates.
Comparative Analysis: Solvent Performance
The following data summarizes the performance of standard substrates (e.g., Benzaldehyde, Benzoic Acid, t-Butyl Isocyanide, + Aniline for Ugi) across different solvent classes.
Yield and Kinetic Comparison
| Solvent Class | Specific Solvent | Ugi Performance (U-4CR) | Passerini Performance (P-3CR) | Mechanistic Insight |
| Polar Protic | Methanol (MeOH) | Excellent (Standard) | Moderate to Poor | Stabilizes iminium/nitrilium ions; promotes Mumm rearrangement. |
| Polar Aprotic | Acetonitrile (MeCN) | Moderate | Good | Supports polar intermediates but lacks proton transfer capability for optimal Ugi rates. |
| Non-Polar | DCM / Toluene | Poor | Excellent | Ugi fails due to poor imine formation/solubility. Passerini thrives via concerted mechanism. |
| Fluorinated | TFE / HFIP | Excellent | Accelerated | Strong H-bond donation activates carbonyls without nucleophilic competition. |
| Aqueous | Water (On-Water) | Superior (Fastest) | Superior (Fastest) | Hydrophobic effect forces reactants together; interfacial H-bonding stabilizes TS. |
The "Chemoselectivity Switch"
A critical insight for researchers is that solvent choice can dictate chemoselectivity when competing pathways exist (e.g., in Ugi reactions with sterically hindered amines).
-
Scenario: Attempting a Ugi reaction where the amine is unreactive.
-
In DCM: The amine fails to form the imine. The Acid + Aldehyde + Isocyanide react via the Passerini pathway (Side Product).
-
In MeOH: Imine formation is favored, pushing the reaction toward the Ugi product .
Experimental Protocols
These protocols are designed to be self-validating. The "Check" steps ensure the mechanism is proceeding as intended.
Protocol A: Standard Ugi Reaction (Methanol)
Best for: Library generation, diverse amines.
-
Imine Formation: Dissolve aldehyde (1.0 equiv) and amine (1.0 equiv) in Methanol (concentration 1.0 M). Stir for 30 min at 25°C.
-
Validation: Solution often warms slightly or changes color (yellowing) indicating imine formation.
-
-
Addition: Add carboxylic acid (1.0 equiv) followed by isocyanide (1.0 equiv).
-
Reaction: Stir at 25°C for 12–24 hours.
-
Workup: The Ugi product often precipitates. Filter and wash with cold MeOH. If soluble, evaporate and purify via flash chromatography (DCM/MeOH).
Protocol B: Accelerated "On-Water" Method
Best for: Green chemistry, difficult substrates, high-speed synthesis.
-
Suspension: Add aldehyde (1.0 equiv), amine (1.0 equiv), acid (1.0 equiv), and isocyanide (1.0 equiv) to a vial containing Water (concentration 2.0–3.0 M relative to reactants).
-
Note: Reactants will likely not dissolve. This is a heterogeneous suspension.
-
-
Vigorous Stirring: Stir vigorously at room temperature for 1–4 hours. The "on-water" effect relies on the interface; high surface area is key.
-
Isolation: The product usually forms a solid precipitate or a distinct gummy oil.
-
Filtration: Filter the solid and wash with water/hexanes.
-
Yield: Typically 85–95% with >300-fold rate acceleration compared to organic solvents.
-
Protocol C: Passerini Reaction (DCM)
Best for: Avoiding Ugi side-reactions, acid-labile substrates.
-
Mix: Dissolve aldehyde (1.0 equiv) and carboxylic acid (1.0 equiv) in DCM (0.5 M).
-
Addition: Add isocyanide (1.0 equiv) dropwise.
-
Reaction: Stir at 25°C for 12–24 hours.
-
Workup: Wash with sat. NaHCO3 (to remove unreacted acid), dry over Na2SO4, and concentrate.
Decision Tree for Solvent Selection
Use this logic flow to determine the optimal solvent for your specific IMCR.
Caption: Solvent selection logic based on reactant solubility and steric hindrance.
References
-
Pirrung, M. C., & Sarma, K. D. (2004).[11] Multicomponent Reactions Are Accelerated in Water.[12][13][14] Journal of the American Chemical Society, 126(2), 444–445. [Link]
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. [Link]
-
Rocha, R. O., et al. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega, 5(2), 972–979. [Link]
-
Ferdeghini, C., et al. (2025).[15] Strong Hydrogen Bond Donating Solvents Accelerate the Passerini Three-Component Reaction. The Journal of Organic Chemistry, 90, 5000–5007.[15] [Link]
-
Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions, 65, 1-140. [Link]
Sources
- 1. The 100 facets of the Passerini reaction - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03810A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Passerini reaction - Wikipedia [en.wikipedia.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Passerini_reaction [chemeurope.com]
- 6. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction - Amerigo Scientific [amerigoscientific.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Multicomponent reactions are accelerated in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Passerini Reaction [organic-chemistry.org]
Mechanistic studies of the nitrilium ion intermediate in isocyanide reactions.
Executive Summary: The "Black Box" of Isocyanide Chemistry
In the realm of Isocyanide-based Multicomponent Reactions (IMCRs), such as the Ugi and Passerini reactions, the nitrilium ion represents the critical "point of no return." It is the high-energy electrophilic intermediate formed immediately after the isocyanide attacks the iminium (Ugi) or oxocarbenium (Passerini) species.
Understanding the lifetime, stability, and trajectory of this ion is not merely academic; it is the key to suppressing side reactions (such as the Passerini side-product in Ugi conditions) and engineering novel post-condensation cyclizations. This guide compares the three primary methodologies used to study this elusive species: In Situ Spectroscopy , Chemical Trapping , and Computational Modeling .
Comparative Matrix: Characterization Methodologies
The following table contrasts the effectiveness of standard techniques in resolving the nitrilium ion intermediate.
| Feature | Method A: In Situ IR (ReactIR) | Method B: Chemical Trapping | Method C: Computational (DFT) |
| Primary Output | Kinetic profiles (Concentration vs. Time) | Structural validation via product isolation | Energy barriers ( |
| Target Signal | Isocyanide stretch ( | Formation of cyclic adducts (e.g., oxazoles, tetrazoles) | Transition State (TS) imaginary frequencies |
| Resolution | Temporal (Seconds) | Structural (Atomic connectivity) | Energetic (kcal/mol) |
| Limitation | Signal overlap; difficulty assigning transient species without DFT support | Indirect evidence; alters the reaction pathway | Theoretical; requires experimental validation |
| Best For | Determining reaction rates and induction periods | Proving the existence of the intermediate via capture | Explaining stereoselectivity and "invisible" intermediates |
Mechanistic Pathway & Visualization
The diagram below illustrates the central role of the nitrilium ion in the Ugi reaction. Note the bifurcation: the ion can either undergo the classic Mumm rearrangement to form the linear peptide-like product or be intercepted by an intramolecular nucleophile (Trapping) to form a heterocycle.
Figure 1: The bifurcation of the Nitrilium Ion intermediate. The standard pathway (solid lines) leads to linear products, while trapping (dashed line) yields heterocycles.
Deep Dive: Methodologies & Protocols
Method A: In Situ Infrared Spectroscopy (The Kinetic Eye)
Rationale: Isocyanides possess a distinct, strong absorption band around
Protocol: Real-Time Monitoring of Ugi Reaction Kinetics
Objective: Determine the reaction order with respect to the isocyanide component.
-
Setup: Equip a 3-neck reaction flask with a ReactIR probe (Mettler Toledo or equivalent) and a temperature probe. Purge with
. -
Baseline: Add the solvent (e.g., MeOH or TFE) and collect a background spectrum.
-
Component A (Imine Formation): Add the amine and aldehyde. Monitor the disappearance of the carbonyl peak (
) and appearance of the imine peak ( ). Wait for equilibrium (approx. 30-60 min). -
Component B (Acid): Add the carboxylic acid. Observe any shifts in the imine peak (protonation to iminium).
-
Initiation: Add the Isocyanide in one portion.
-
Critical Observation: Track the decay of the -NC peak at
.
-
-
Data Processing:
-
Plot Absorbance (
) vs. Time ( ). -
Apply First-Order (
) and Second-Order ( ) fits to determine the rate law. -
Self-Validation: If the isocyanide decay does not correlate with amide formation (product), check for side reactions (e.g., hydrolysis).
-
Method B: Chemical Trapping (The Structural Proof)
Rationale: Since the nitrilium ion is transient, "trapping" it with a nucleophile placed strategically within one of the starting materials provides irrefutable chemical evidence of its formation.
-
The "Ugi-Azide" Reaction: Using hydrazoic acid (
) or TMS-azide instead of a carboxylic acid. The azide attacks the nitrilium ion to form a tetrazole. -
Intramolecular Trapping: Using a keto-acid or an amino-acid. The internal nucleophile intercepts the nitrilium ion before an external one can react.
Key Insight: If the reaction yields a cyclic product (e.g., an oxazole from an
Method C: Computational Modeling (DFT)
Rationale: Experimental methods often fail to resolve the transition state (TS) geometry. DFT (Density Functional Theory) fills this gap by calculating the energy barriers.
-
Standard Level of Theory: B3LYP/6-31G(d) or M06-2X/def2-TZVP (for better dispersion corrections).
-
Solvation Models: PCM or SMD (essential for polar solvents like MeOH used in Ugi reactions).
-
Key Calculation: Locate the TS for the C-C bond formation between the isocyanide carbon and the iminium carbon.
-
Validation: The calculated activation energy (
) should correspond to the experimental rate constant via the Eyring equation.
-
References
-
Mechanism of the Ugi Reaction & Nitrilium Ions
-
In Situ Detection & Mass Spectrometry
- Title: Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Deriv
- Source: PMC / NIH
-
URL:[Link]
-
Comput
-
Isocyanide Chemistry & Trapping
Sources
- 1. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
2-Isocyano-N,N-dimethylacetamide proper disposal procedures
Proper disposal of 2-Isocyano-N,N-dimethylacetamide (CAS: 68157-98-2 ) requires a specific protocol distinct from standard organic waste handling due to its isonitrile (isocyanide) functionality.
This guide details the Acid Hydrolysis Deactivation Protocol , the industry-standard method for neutralizing the extreme olfactory potency and reactivity of isocyanides before they enter the waste stream.
Part 1: Chemical Identity & Hazard Profile
Crucial Distinction: Do not confuse this compound with its nitrile isomer, 2-Cyano-N,N-dimethylacetamide (CAS 7391-40-4). The isocyano group (-NC) presents unique hazards—primarily an overpowering, nausea-inducing odor and specific reactivity with acids—that differ significantly from the relatively stable nitrile (-CN).
| Property | Data | Operational Implication |
| Chemical Name | 2-Isocyano-N,N-dimethylacetamide | Target Compound |
| CAS Number | 68157-98-2 | Verify strictly against SDS.[1] |
| Functional Group | Isocyanide / Isonitrile (-N≡C) | Extremely Foul Odor ; Reactive to Acid.[2] |
| Odor Threshold | < 5 ppb (Est.) | Detectable at trace levels; requires dedicated fume hood. |
| Reactivity | Acid-sensitive; Alpha-acidic | Must be quenched before commingling with general waste. |
| Storage | Refrigerated (2-8°C) | Minimizes decomposition and vapor pressure build-up. |
Part 2: The Deactivation Protocol (Acid Hydrolysis)
Senior Scientist Insight: Why not just throw it in the solvent waste drum? Isocyanides are notorious for their "stench" characteristics. Even minor residues in a central waste drum can off-gas, evacuating an entire laboratory floor. Furthermore, isocyanides can polymerize explosively or react unpredictably with metals in mixed waste streams. The Solution: We exploit the isocyanide's sensitivity to acid. Acid hydrolysis converts the volatile, foul-smelling isocyanide (-NC) into a stable, significantly less odorous formamide (-NHCHO).
Step-by-Step Deactivation Procedure
Prerequisites:
-
Location: Certified Chemical Fume Hood (Face velocity > 100 fpm).
-
PPE: Butyl rubber or Silver Shield gloves (isocyanides can penetrate nitrile), chemical splash goggles, lab coat.
-
Reagents: Hydrochloric Acid (HCl, 10-20%) or Sulfuric Acid (H2SO4, 10-20%), Sodium Bicarbonate (solid or sat. sol.), pH strips.
1. Preparation of Quenching Solution In a round-bottom flask or beaker (sized 3x the waste volume), prepare a 20% excess of dilute acid (e.g., 2M HCl).
-
Note: If the isocyanide is neat (undiluted), dilute it first with a non-reactive solvent like dichloromethane (DCM) or ethyl acetate to moderate the exotherm.
2. Controlled Hydrolysis (The Kill Step) Slowly add the isocyanide solution to the stirring acid solution.
-
Reaction:
-
Observation: You may observe slight heat generation.[3] The foul odor should begin to diminish rapidly.
-
Duration: Stir at room temperature for 2–4 hours . For stubborn cases or large quantities, stir overnight.
3. Validation Perform a "waft test" (carefully!) or check for the disappearance of the isocyanide peak (~2150 cm⁻¹) via IR spectroscopy if available. The absence of the characteristic "rotting wood/rubber" smell indicates conversion to the formamide.
4. Neutralization & Disposal Once hydrolysis is complete:
-
Place the vessel in an ice bath.
-
Slowly add Sodium Bicarbonate or Sodium Hydroxide to neutralize the solution to pH 6–8.
-
Separation: If an organic solvent was used (e.g., DCM), separate the layers.
-
Organic Layer: Dispose of as Halogenated/Non-Halogenated Organic Waste .
-
Aqueous Layer: Check local regulations. If free of heavy metals and toxic organics, it may be drain-disposable (with copious water); otherwise, dispose as Aqueous Hazardous Waste .
-
Part 3: Glassware & Spill Decontamination
For glassware or bench surfaces contaminated with trace isocyanide, acid hydrolysis is too slow. Use an oxidative method for rapid surface decontamination.
The Bleach Method (Oxidation):
-
Prepare a solution of 10% Sodium Hypochlorite (Bleach) .
-
Soak contaminated glassware for 1 hour.
-
Mechanism: Oxidation converts the isocyanide to a cyanate (-NCO), which is then hydrolyzed.
-
Rinse with water and acetone.
Part 4: Operational Decision Logic
The following diagram illustrates the decision matrix for handling 2-Isocyano-N,N-dimethylacetamide waste.
Figure 1: Operational workflow for the safe deactivation and disposal of isocyanide reagents.
Part 5: Regulatory & Waste Classification
While 2-Isocyano-N,N-dimethylacetamide is not explicitly named on the EPA's RCRA P-list or U-list , it must be classified based on its characteristics.
| Regulatory Category | Classification Code | Justification |
| Ignitability | D001 | If the waste mixture (including solvents) has a flash point < 60°C. |
| Reactivity | D003 | Potential to generate toxic gases or polymerize; however, deactivation removes this characteristic. |
| Toxicity | Characteristic | Treat as toxic organic waste unless proven otherwise. |
Labeling Requirement: Even after deactivation, label the waste container clearly:
"Contains Deactivated Isocyanides (Formamides) - Organic Waste" Do not simply label "Organic Waste" as this denies downstream handlers critical safety information.
References
-
Chemical Identity & Properties
- PubChem Compound Summary for CID 13628796 (2-Isocyano-N,N-dimethylacetamide).
-
[Link]
-
Isocyanide Deactivation Chemistry
-
Safety & Handling
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Isocyano-N,N-dimethylacetamide
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The compound 2-Isocyano-N,N-dimethylacetamide presents a unique challenge, as it combines the potent hazards of an isocyanate functional group with the toxicological profile of N,N-dimethylacetamide (DMAc). This guide provides a comprehensive, field-tested framework for its safe handling, emphasizing not just the "what" but the "why" behind each procedural step. Our primary goal is to empower you with the knowledge to establish a self-validating system of safety, ensuring the protection of all laboratory personnel.
Understanding the Dual-Hazard Profile
A robust safety plan begins with a thorough understanding of the risks. Since specific toxicological data for 2-Isocyano-N,N-dimethylacetamide is not extensively documented, we must analyze the hazards of its constituent functional groups.
-
The Isocyanate Group (-NCO): This is the dominant hazard. Isocyanates are highly reactive compounds notorious for their ability to cause severe health effects. The primary risks are respiratory and dermal sensitization.[1] Initial exposure can cause irritation to the skin, eyes, and respiratory tract.[1][2] However, the most significant danger is sensitization, where repeated exposure, even at minuscule concentrations, can lead to a severe, life-threatening allergic asthmatic reaction upon subsequent contact.[1][3]
-
The N,N-dimethylacetamide (DMAc) Moiety: DMAc is a well-characterized solvent with its own set of hazards. It is classified as harmful if inhaled, swallowed, or in contact with skin.[4][5][6] It is a serious eye irritant and is suspected of causing reproductive damage.[5][6][7][8][9] The substance can be readily absorbed through the skin, potentially leading to systemic effects on the central nervous system and liver.[10][11]
Given this dual-hazard profile, a highly conservative approach is mandatory. We must assume the compound carries the full spectrum of risks from both the isocyanate and DMAc moieties and that these effects could potentially be synergistic.
The Hierarchy of Controls: Beyond PPE
Personal Protective Equipment (PPE) is the last line of defense. Before we even consider gloves and respirators, we must implement robust engineering and administrative controls to minimize exposure potential.
| Control Tier | Implementation for 2-Isocyano-N,N-dimethylacetamide |
| Engineering Controls | All handling of the compound, including weighing, transferring, and reaction setup, must occur within a certified chemical fume hood with a face velocity of 80-120 feet per minute.[1] For procedures with a higher risk of aerosolization, consider using a glove box or other enclosed systems.[12] |
| Administrative Controls | Designate specific areas of the lab for working with this compound. Develop and mandate review of a Standard Operating Procedure (SOP) before any work begins. Ensure all personnel receive documented training on the specific hazards and handling procedures.[3][13][14] Keep the quantities of the chemical stored and in use to an absolute minimum.[3] |
Essential Personal Protective Equipment (PPE) Protocol
When direct handling is unavoidable, a comprehensive PPE ensemble is required. The selection of each component is critical and based on the compound's high potential for respiratory sensitization and dermal absorption.
| PPE Category | Specification & Rationale |
| Respiratory Protection | Required: A full-face respirator with organic vapor/particulate combination cartridges (A2P3 or similar rating) or a powered air-purifying respirator (PAPR).[15] Rationale: Isocyanates have poor warning properties, meaning their odor threshold is higher than the exposure limit, so you cannot rely on smell to detect a hazardous concentration. A full-face respirator is mandatory over a half-face model to provide essential eye protection and prevent skin contact with the face.[2][3] |
| Hand Protection | Required: Double-gloving with chemical-resistant gloves. An inner nitrile glove with an outer butyl rubber or laminated polyethylene/ethylene vinyl alcohol (PE/EVAL) glove.[1][2][15] Rationale: Thin latex or standard nitrile gloves offer insufficient protection against isocyanates and DMAc.[1][3] Double-gloving provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected. |
| Eye & Face Protection | Required: Integrated full-face respirator provides complete protection. If using a half-face respirator (not recommended), chemical splash goggles and a full-face shield are mandatory.[15] Rationale: The compound is a serious eye irritant, and isocyanate vapors can be absorbed by the eyes.[6][10] |
| Protective Clothing | Required: A disposable, chemical-resistant suit or coverall with elasticated cuffs.[2][15] All seams should be sealed. Rationale: This prevents skin contact, as both the isocyanate and DMAc components can be absorbed dermally.[10][11] Standard lab coats are inadequate. |
| Foot Protection | Required: Closed-toe shoes made of a non-porous material, covered by the legs of the protective suit. Rationale: Protects against spills. |
Operational & Disposal Plan: A Step-by-Step Guide
A meticulous, repeatable workflow is key to long-term safety.
Preparation & Pre-Handling Checks
-
Verify Engineering Controls: Confirm the chemical fume hood is operational and its certification is current.
-
Assemble Materials: Gather all necessary chemicals, equipment, and spill cleanup materials and place them inside the fume hood before retrieving the 2-Isocyano-N,N-dimethylacetamide.
-
Don PPE: Put on all required PPE in the correct order (suit, inner gloves, respirator, outer gloves). Perform a positive and negative pressure seal check on the respirator.
Handling & Experimental Workflow
The following diagram outlines the mandatory workflow for handling 2-Isocyano-N,N-dimethylacetamide.
Caption: Standard workflow for handling 2-Isocyano-N,N-dimethylacetamide.
Spill Management
-
Evacuate: Alert others and evacuate the immediate area.
-
Secure: Restrict access to the area. Ensure ventilation is running.
-
Assess: If the spill is large or outside of a containment area, contact your institution's emergency response team.
-
Clean-up (for small, contained spills): Only personnel trained and equipped with the proper PPE should perform cleanup. Use an inert absorbent material (e.g., sand, diatomaceous earth) to contain the spill.[6][16] Do not use combustible materials like paper towels.
-
Decontaminate: Collect the absorbed material into a designated, labeled, sealed container for hazardous waste.[1] Decontaminate the area with a suitable solution as recommended by your safety office.
-
Dispose: Dispose of all contaminated materials as hazardous waste.[1]
Waste Disposal
-
Containers: All empty containers that held the chemical must be treated as hazardous waste.
-
Contaminated Materials: All disposable PPE (gloves, suits), absorbent materials from spills, and contaminated labware must be collected in a sealed, clearly labeled hazardous waste container.
-
Disposal Route: Follow all institutional and local regulations for the disposal of highly toxic and reactive chemical waste. Do not mix with other waste streams unless explicitly permitted.
By adhering to this comprehensive safety framework, you can confidently and responsibly advance your research while ensuring the highest level of protection for yourself and your colleagues.
References
-
Sysco Environmental. What PPE is required when working with isocyanates?[Link]
-
Composites One. Personal Protective Equipment: Helping to Reduce Isocyanate Exposure.[Link]
-
Safe Work Australia. GUIDE TO HANDLING ISOCYANATES.[Link]
-
Canada.ca. Isocyanates: Control measures guideline.[Link]
-
International Enviroguard. 5 Ways to Protect Yourself From Isocyanate Exposure.[Link]
-
IChemE. Safety aspects of handling isocyanates in urethane foam production.[Link]
-
Covestro. Aliphatic Isocyanate Monomers - Health and Safety Information.[Link]
-
N,N-Dimethylacetamide - SAFETY DATA SHEET. [Link]
-
International Chemical Safety Cards. N,N-DIMETHYLACETAMIDE.[Link]
-
ICSC 0259 - N,N-DIMETHYLACETAMIDE. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. compositesone.com [compositesone.com]
- 3. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. chempoint.com [chempoint.com]
- 7. fishersci.com [fishersci.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. fishersci.com [fishersci.com]
- 10. N,N-DIMETHYLACETAMIDE [training.itcilo.org]
- 11. ICSC 0259 - N,N-DIMETHYLACETAMIDE [chemicalsafety.ilo.org]
- 12. lakeland.com [lakeland.com]
- 13. icheme.org [icheme.org]
- 14. solutions.covestro.com [solutions.covestro.com]
- 15. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 16. pentachemicals.eu [pentachemicals.eu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
